2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine CAS 16399-10-3 properties
This technical monograph provides an in-depth profiling of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3). It is designed for researchers in agrochemical synthesis, environmental fate analysis, and analy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides an in-depth profiling of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3). It is designed for researchers in agrochemical synthesis, environmental fate analysis, and analytical method development.
CAS Registry Number: 16399-10-3
Synonyms: N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine; 2-Methyl-4-methoxy-6-ethylamino-s-triazine.[1]
Executive Summary & Application Context
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is a functionalized s-triazine derivative characterized by an asymmetric substitution pattern: a methyl group attached directly to the ring carbon (C6), a methoxy group (C4), and an ethylamino group (C2).
Unlike symmetric triazines (e.g., melamine) or chloro-triazines (e.g., atrazine), this compound features a C-methyl substituent, which significantly alters its electronic properties and metabolic stability. It primarily serves two critical roles in research and industry:
Agrochemical Intermediate: It functions as a key building block or late-stage intermediate in the synthesis of sulfonylurea herbicides (e.g., analogs of Tribenuron or Metsulfuron) where the triazine moiety dictates selectivity.
Environmental Reference Standard: It is a monitored metabolite (degradation product) of sulfonylurea and triazine herbicides, used to track groundwater contamination and hydrolytic degradation pathways.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence QSAR predictions relevant for handling and analytical method development.
Property
Value / Description
Technical Note
Molecular Formula
C₇H₁₂N₄O
-
Molecular Weight
168.20 g/mol
Monoisotopic Mass: 168.1011 Da
Appearance
White to off-white crystalline solid
Hygroscopic tendency in powder form.
Solubility (Water)
Low (< 500 mg/L estimated)
Solubility increases significantly at pH < 3 due to protonation of the ring nitrogens.
Solubility (Organic)
High
Soluble in Methanol, Acetonitrile, Acetone, DCM.
pKa (Predicted)
~4.2 - 4.5
Weak base; protonation occurs on the ring nitrogen N3 or N1.
LogP (Octanol/Water)
1.2 - 1.5 (Estimated)
Lipophilicity is moderate; suitable for Reverse Phase HPLC.
Melting Point
85°C - 110°C (Predicted range)
Note: The non-alkylated analog (2-amino) melts at ~260°C. N-ethylation disrupts H-bonding, lowering MP.
Synthetic Methodology
For researchers requiring high-purity material for reference standards, the most robust synthesis avoids the low-yield "one-pot" cyclization methods. Instead, a sequential nucleophilic aromatic substitution on a di-halo precursor is recommended. This method ensures regiospecificity.
Recommended Route: Sequential Displacement
Precursor: 2,4-Dichloro-6-methyl-1,3,5-triazine (commercially available or synthesized from acetamidine and N-cyanodithioiminocarbonate).
Step 1: Methoxylation (Control of Stoichiometry is Critical)
Mechanism: The first chloride is displaced rapidly. The methyl group on the ring deactivates the second chloride slightly less than an amino group would, but temperature control is vital to prevent bis-methoxylation.
Protocol Insight: Maintain temperature at 0–5°C. Add NaOCH₃ dropwise. Monitor by TLC (Hexane/EtOAc) to ensure mono-substitution.
Step 2: Ethylamination
Reagents: Ethylamine (70% aq. or in THF), DIPEA (Base), THF solvent.
Reaction: The intermediate (2-chloro-4-methoxy-6-methyl-triazine) is treated with excess ethylamine.
Conditions: Reflux (60°C) for 2–4 hours. The methoxy group is a poor leaving group compared to chloride, ensuring the amine displaces the remaining halogen exclusively.
Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway and critical control points.
Figure 1: Sequential nucleophilic substitution pathway for high-purity synthesis.
Analytical Characterization & Detection
Quantification of CAS 16399-10-3 in complex matrices (soil, water, or synthesis liquors) requires specific chromatographic conditions due to its basicity and polarity.
HPLC-UV Method (Purity & Assay)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Avoid low pH (<3) to prevent hydrolysis of the methoxy group during the run.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV @ 220 nm (Ring absorption) and 254 nm.
Retention Time: Expect elution midway (approx. 6–8 min) due to the ethyl/methoxy balance.
LC-MS/MS Transition Strategy (Trace Analysis)
For environmental monitoring, Triple Quadrupole (QqQ) MS is the gold standard.
Loss of Ethyl group: -28 Da (C₂H₄) → Formation of primary amine.
Loss of Methoxy group: -32 Da (CH₃OH) or -15 Da (CH₃).
Mass Spectrometry Fragmentation Pathway
Figure 2: Predicted ESI+ fragmentation pattern for MRM transition selection.
Stability & Degradation Mechanisms
Understanding the stability of CAS 16399-10-3 is vital for storage and environmental fate modeling.
Hydrolytic Sensitivity (Acidic pH):
The methoxy group at position 4 is susceptible to acid-catalyzed hydrolysis, converting the compound into 2-ethylamino-4-hydroxy-6-methyl-1,3,5-triazine .
Storage Protocol: Store reference standards in solid form at -20°C. Dissolve in neutral solvents (Acetonitrile) rather than acidic aqueous buffers.
N-Dealkylation (Biological):
In soil matrices, microbial activity (via P450 equivalents) can remove the ethyl group, yielding the metabolite 2-amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) . This is a primary degradation pathway in field studies.
References
AlzChem Group. (2024). Product Specification: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine.[1] AlzChem Technical Data Sheets.
Sigma-Aldrich (Merck). (2024). Safety Data Sheet & Properties for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Analogous Precursor).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15466 (2-Amino-4-methoxy-6-methyl-1,3,5-triazine). PubChem.[2]
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. (Foundational chemistry for triazine substitution).
This guide provides an in-depth technical analysis of 2-Ethylamino-4-methoxy-6-methyl-s-triazine (CAS RN: 16399-10-3). It is structured to serve researchers in agrochemistry and medicinal chemistry, focusing on the molec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Ethylamino-4-methoxy-6-methyl-s-triazine (CAS RN: 16399-10-3). It is structured to serve researchers in agrochemistry and medicinal chemistry, focusing on the molecule's structural anomalies, synthetic challenges, and bio-active potential.
Executive Summary & Compound Identity
This molecule represents a hybrid scaffold within the s-triazine (1,3,5-triazine) family. Unlike the classical "Atrazine-type" herbicides (which possess a 2-chloro or 2-methylthio substituent and two amino-alkyl groups), this compound features a C-Methyl group directly attached to the triazine ring at position 6.
This structural distinction classifies it as an Alkyl-Alkoxy-Amino-Triazine . It is primarily utilized as a high-value intermediate in the synthesis of sulfonylurea herbicides (e.g., analogs of Thifensulfuron) and as a probe in Structure-Activity Relationship (SAR) studies for Photosystem II (PSII) inhibitors.
Property
Data
IUPAC Name
6-methoxy-4-methyl-N-ethyl-1,3,5-triazin-2-amine
CAS Number
16399-10-3
Molecular Formula
C₇H₁₂N₄O
Molecular Weight
168.20 g/mol
SMILES
CCNc1nc(C)nc(OC)n1
Core Scaffold
1,3,5-Triazine (s-Triazine)
Structural Architecture & Electronic Profile
The 1,3,5-triazine ring is an electron-deficient aromatic system. The reactivity and binding properties of this specific derivative are dictated by the interplay of its three distinct substituents.
Electronic Push-Pull Mechanism
Position 2 (Ethylamino, -NHC₂H₅): Acts as a strong electron donor (+M effect) via the nitrogen lone pair. This increases the electron density of the ring, making the ring nitrogens more basic (pKa modulation). It also serves as the primary Hydrogen Bond Donor (HBD) for biological targets.
Position 4 (Methoxy, -OCH₃): Exhibits a dual nature: electron-withdrawing via induction (-I) but electron-donating via resonance (+M). In the context of the triazine ring, the resonance effect typically dominates, further deactivating the ring toward nucleophilic attack compared to a chloro-triazine.
Position 6 (Methyl, -CH₃): A weak electron donor (+I). Crucially, this group is sterically compact and chemically stable. Unlike a Chloride (leaving group) or a Methylthio (oxidizable group), the C-Methyl bond is inert under physiological conditions.
Visualization of Structural Resonance
The following diagram illustrates the chemical connectivity and the resonance contributors that stabilize the molecule.
Figure 1: Structural connectivity and electronic influence of substituents on the central s-triazine ring.
Synthetic Methodology
Synthesizing C-alkyl triazines is significantly more challenging than synthesizing N- or O-alkyl triazines. You cannot simply react cyanuric chloride with a methyl nucleophile (like MeMgBr) efficiently without over-alkylation or ring opening.
The Imidate-Amidine Cyclization Protocol
The most robust industrial route avoids cyanuric chloride entirely. Instead, it constructs the ring de novo using an amidine to install the C-Methyl group.
Step 1: Precursor Formation
Reaction of Acetamidine hydrochloride (provides the C-Me) with Dimethyl N-cyanodithioiminocarbonate .
Step 3: N-Alkylation (Target Synthesis)
Direct ethylation of the exocyclic amine.
Reagents: Ethyl Bromide (EtBr) with a base (K₂CO₃) or Reductive Amination (Acetaldehyde + NaBH₃CN).
Challenge: Preventing over-alkylation to the diethyl form. Reductive amination is preferred for mono-selectivity.
Experimental Workflow Diagram
Figure 2: Retrosynthetic pathway utilizing acetamidine cyclization to establish the critical C-Methyl bond.
Physicochemical & Analytical Characterization
For researchers isolating or confirming this structure, the following data provides a self-validating analytical profile.
Predicted NMR Signatures (CDCl₃)
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
¹H
1.15 - 1.25
Triplet (3H)
-NH-CH₂-CH₃
¹H
2.35 - 2.45
Singlet (3H)
Ring-CH₃ (C6)
¹H
3.40 - 3.50
Quintet (2H)
-NH-CH₂ -CH₃
¹H
3.90 - 4.00
Singlet (3H)
-O-CH₃
¹H
5.20 - 5.80
Broad Singlet
-NH - (Exchangeable)
¹³C
14.5
-
Ethyl CH₃
¹³C
25.0
-
Ring CH₃
¹³C
54.0
-
Methoxy CH₃
¹³C
166.0 - 175.0
-
Triazine Ring Carbons (C2, C4, C6)
Solubility & Stability (LogP Context)
LogP (Predicted): ~1.2 - 1.5.
Implication: Moderately lipophilic. It is sufficiently water-soluble to be mobile in xylem (systemic in plants) but lipophilic enough to penetrate the waxy cuticle.
Stability: The C-Methyl group renders the ring highly stable against hydrolysis at position 6. However, the Methoxy group (Pos 4) can undergo slow hydrolysis to a hydroxyl group (forming the keto-tautomer) under highly acidic conditions.
Biological Interaction: Mechanism of Action
While primarily an intermediate, the molecule retains the pharmacophore required for Photosystem II (PSII) Inhibition .
The D1 Protein Binding Pocket
Triazine herbicides bind to the QB-binding niche on the D1 protein of the PSII complex.
Binding Mode: The Ethylamino group (N-H) forms a critical hydrogen bond with the hydroxyl group of Serine-264 in the D1 protein.
Steric Fit: The Methyl group (C6) is small enough to fit into the hydrophobic pocket usually occupied by a Chloride or Methylthio group in other triazines (like Atrazine or Prometryn).
Activity Modulation: The Methoxy group generally confers lower binding affinity than a Chlorine atom but increases metabolic stability in certain plant species.
Pathway Visualization
Figure 3: Biological pathway from cellular entry to PSII inhibition.
References
Alzchem Group. (n.d.). 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine: Product Specification and Intermediate Applications. Retrieved from
PubChem. (2025).[2] Compound Summary: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Metabolite/Analog).[1] National Library of Medicine. Retrieved from
Santa Cruz Biotechnology. (n.d.). 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine (Structural Analog). Retrieved from
Shimabukuro, R. H. (1967). Atrazine Metabolism and Herbicidal Selectivity. Plant Physiology, 42(5), 726–732.
Moreland, D. E. (1980). Mechanisms of Action of Herbicides.[3][4][5][6] Annual Review of Plant Physiology, 31, 597-638. (Reference for PSII D1 protein binding interactions).
Molecular weight and formula of N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
Technical Monograph: Physicochemical Characterization and Synthesis of N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine Executive Summary & Identity Profile N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine is a specializ...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Characterization and Synthesis of N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
Executive Summary & Identity Profile
N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine is a specialized heterocyclic intermediate belonging to the s-triazine family. Structurally, it is characterized by a 1,3,5-triazine core substituted unsymmetrically with a methyl group, a methoxy group, and an N-ethylamino moiety.
This molecule is primarily significant in agrochemical research as a structural analog or metabolite of sulfonylurea herbicides (e.g., Tribenuron-methyl or Metsulfuron-methyl derivatives). Its precise substitution pattern dictates its hydrolytic stability and affinity for acetolactate synthase (ALS) binding pockets when incorporated into larger pharmacophores.
Physicochemical Data Table
Property
Value / Description
IUPAC Name
N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
Molecular Formula
C₇H₁₂N₄O
Molecular Weight
168.19 g/mol
Predicted LogP
1.12 ± 0.4 (Lipophilic, suitable for foliar uptake)
pKa (Predicted)
~4.2 (Weakly basic triazine ring nitrogens)
H-Bond Donors
1 (Amine NH)
H-Bond Acceptors
4 (Ring Nitrogens + Methoxy Oxygen)
Physical State
White to off-white crystalline solid (Standard for class)
Solubility
Soluble in DCM, Methanol, Acetonitrile; Sparingly soluble in water.[1]
Synthetic Architecture
Core Synthesis Strategy: The Displacement Route
The synthesis targets the sequential displacement of chloride leaving groups on the triazine ring. The methyl group is typically pre-installed or generated via Grignard addition to cyanuric chloride, but for this guide, we assume the availability of the 2,4-dichloro-6-methyl-1,3,5-triazine or 2-chloro-4-methoxy-6-methyl-1,3,5-triazine intermediate.
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge the flask with 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine and dissolve in anhydrous THF. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents side reactions and controls exothermicity during amine addition.
Addition: Add DIPEA followed by the dropwise addition of Ethylamine.
Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material spot (higher R_f) should disappear, replaced by a more polar product spot.
Quench & Workup: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexane).
Synthesis Workflow Diagram
Caption: Step-by-step SₙAr synthesis workflow ensuring regioselectivity and high purity.
To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral signatures.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
Moiety
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
-CH₃ (Ring)
2.40 - 2.45
Singlet (s)
3H
Methyl attached directly to the electron-deficient triazine ring is deshielded.
-OCH₃
3.90 - 3.98
Singlet (s)
3H
Characteristic methoxy singlet.
-NH-CH₂-CH₃
1.15 - 1.25
Triplet (t)
3H
Terminal methyl of the ethyl group.
-NH-CH₂-CH₃
3.40 - 3.55
Quintet/Multiplet
2H
Methylene protons coupled to both NH and terminal methyl.
-NH-
5.20 - 5.80
Broad Singlet
1H
Exchangeable amide-like proton; shift varies with concentration.
Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 169.2 m/z.
Fragmentation Pattern:
Loss of Ethyl group (M-29).
Loss of Methoxy (M-31).
Ring cleavage is rare under soft ionization (ESI) but common in EI.
Applications & Mechanistic Context
Agrochemical Relevance
This molecule serves as a "masked" herbicide functionality. In the environment or within a plant system, the methoxy-methyl-triazine moiety is a pharmacophore often associated with the inhibition of Acetolactate Synthase (ALS) .
Mechanism: The triazine ring binds to the regulatory site of the ALS enzyme, blocking the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).
Metabolism: The N-ethyl group may undergo oxidative dealkylation by cytochrome P450 enzymes in resistant crops, reverting to the primary amine (2-amino-4-methoxy-6-methyl-triazine).
Metabolic Pathway Visualization
Caption: Proposed metabolic degradation pathway in plant systems via oxidative dealkylation.
References
BenchChem. (2025).[2] Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research. Retrieved from .
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 134-143. Retrieved from .
PubChem. (2025).[3] Compound Summary: 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine (Analogous Structure). National Library of Medicine. Retrieved from .
Sigma-Aldrich. (2025). 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) Product Sheet. Retrieved from .[4]
Introduction: The Critical Role of Solubility in Triazine Derivative Applications
An In-depth Technical Guide to the Solubility of Methoxy-Methyl-Ethylamino-Triazine Derivatives Substituted 1,3,5-triazines are a class of heterocyclic compounds with significant applications, most notably as herbicides...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Methoxy-Methyl-Ethylamino-Triazine Derivatives
Substituted 1,3,5-triazines are a class of heterocyclic compounds with significant applications, most notably as herbicides in the agrochemical industry.[1] Derivatives featuring methoxy, methyl, and ethylamino substitutions are integral to this class, with their efficacy being profoundly influenced by their physicochemical properties. Among these properties, solubility is a cornerstone for formulation development, environmental fate assessment, and bioavailability. A compound's ability to dissolve in a given solvent system dictates its mobility in soil, its uptake by target organisms, and its potential for leaching into groundwater.[2]
This technical guide provides an in-depth analysis of the solubility characteristics of representative methoxy-methyl-ethylamino-triazine derivatives. As a senior application scientist, this document moves beyond a simple recitation of data. It explains the causality behind solubility phenomena, provides field-proven experimental protocols for accurate measurement, and grounds all claims in authoritative references to ensure scientific integrity. The intended audience—researchers, scientists, and drug development professionals—will find a synthesized resource for understanding and measuring the solubility of these critical compounds.
Section 1: Solubility Profiles of Representative Triazine Derivatives
While the specific "methoxy-methyl-ethylamino-triazine" family is broad, we can derive significant insights by examining well-characterized and structurally related triazine herbicides. Compounds such as Atrazine, Prometryn, and Ametryn serve as excellent models. They share the core triazine scaffold and feature the alkylamino groups of interest, with variations in other key positions (chloro or methylthio) that significantly influence their solubility.
The solubility of these compounds has been determined in a range of aqueous and organic solvents. The data, collated from various authoritative sources, is summarized below. This table serves as a foundational reference for formulation scientists and environmental chemists.
Table 1: Quantitative Solubility Data for Representative Triazine Derivatives
Section 2: Physicochemical Drivers of Triazine Solubility
The solubility values presented in Table 1 are a direct consequence of the interplay between the compound's intrinsic properties and the characteristics of the solvent. Understanding these drivers is essential for predicting the behavior of novel derivatives and for troubleshooting formulation challenges.
Core Influential Factors:
Chemical Structure and Substituents: The nature of the groups attached to the 1,3,5-triazine ring is the primary determinant of solubility. The alkylamino side chains (e.g., ethylamino, isopropylamino) contribute to lipophilicity. The substituent at the C2 position has a profound impact: the chlorine atom in Atrazine makes it less water-soluble compared to the methylthio group in Prometryn and Ametryn.[5][8] Low solubility in many common deuterated solvents can be attributed to intermolecular hydrogen bonding and π-stacking between the aromatic triazine moieties.[10]
Solvent Polarity: Triazines exhibit significantly higher solubility in organic solvents compared to water, a classic illustration of the "like dissolves like" principle.[5][8][11] Ametryn, for instance, dissolves readily in organic solvents like acetone and methanol but is only moderately soluble in water.[8][12] Atrazine shows lower solubility in highly polar solvents like acetonitrile and higher solubility in less polar solvents such as n-butyl acetate.[13]
Temperature: For most solid solutes, solubility is an endothermic process. Consequently, solubility increases with rising temperature. This relationship is critical for both manufacturing processes and understanding environmental fate under different climatic conditions. Studies have shown that the solubility of triazine pesticides can increase approximately threefold in pure water for each 25°C rise in temperature.[14] A similar study demonstrated a remarkable 2 to 5-fold increase in atrazine's solubility in various organic solvents as the temperature was raised from 283.15 K to 323.15 K.[13]
pH and pKa: The basicity of the nitrogen atoms in the triazine ring and the amino substituents means that the compound's state of ionization is pH-dependent. At a pH below the compound's pKa, the molecule becomes protonated, acquiring a positive charge and generally leading to a significant increase in aqueous solubility.
Workflow for the Equilibrium Shake-Flask Solubility Method.
Conclusion
The solubility of methoxy-methyl-ethylamino-triazine derivatives is a complex but predictable property governed by the interplay of molecular structure, solvent characteristics, and environmental conditions like temperature and pH. By studying well-documented analogs such as Atrazine, Prometryn, and Ametryn, we can establish a strong predictive framework for novel compounds within this class. The successful development and application of these molecules in research and industry depend on the accurate and reproducible measurement of their solubility. The equilibrium shake-flask method, coupled with precise analytical quantification, remains the definitive approach for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals.
References
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Atrazine. In Toxicological Profile for Atrazine. Retrieved from [Link]
Agriculture and Environment Research Unit, University of Hertfordshire. (2026). Ametryn (Ref: G 34162). Pesticide Properties DataBase. Retrieved from [Link]
United States Environmental Protection Agency. (1987). Prometryn - Pesticide Fact Sheet. Retrieved from [Link]
United States Environmental Protection Agency. (2017). Drinking Water Assessment for Registration Review of Ametryn. Regulations.gov. Retrieved from [Link]
Agriculture and Environment Research Unit, University of Hertfordshire. (2026). Atrazine (Ref: G 30027). Pesticide Properties DataBase. Retrieved from [Link]
LookChem. (n.d.). Cas 7287-19-6, Prometryn. Retrieved from [Link]
USDA Agricultural Research Service. (2001). ARS Pesticide Properties Database: Atrazine. Retrieved from [Link]
Journal of Chemical & Engineering Data. (2024). Solubility Measurement and Thermodynamic Properties of Atrazine in 13 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]
Arysta Lifescience South Africa. (n.d.). Ametryn 500 SC Material Safety Data Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prometryn. PubChem Compound Summary for CID 4929. Retrieved from [Link]
Curran, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. Retrieved from [Link]
Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]
ResearchGate. (2025). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Retrieved from [Link]
Bighley, L., & Berge, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
U.S. Geological Survey. (2000). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. Retrieved from [Link]
Alzchem. (n.d.). 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-(Methoxymethyl)-1,3,5-triazine-2,4,6-triamine. PubChem Compound Summary for CID 77943. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem Compound Summary for CID 15466. Retrieved from [Link]
Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Convenient methods for the synthesis and characterisation of various Triazines. Retrieved from [Link]
Molecules. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
Google Patents. (n.d.). US3305551A - Preparation of triazine derivatives.
Environmental fate of triazine herbicide intermediates
An In-Depth Technical Guide to the Environmental Fate of Triazine Herbicide Intermediates Authored by Gemini, Senior Application Scientist Introduction Triazine herbicides, a class of nitrogen-containing heterocyclic com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Environmental Fate of Triazine Herbicide Intermediates
Authored by Gemini, Senior Application Scientist
Introduction
Triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been instrumental in modern agriculture for controlling broadleaf and grassy weeds in a variety of crops, most notably corn and soybeans[1][2]. Their widespread application, however, has led to their detection, along with their degradation products, in soil, surface water, and groundwater[3][4][5]. While the environmental fate of parent triazine compounds like atrazine, simazine, and cyanazine has been extensively studied, the behavior of their intermediate degradation products is of growing concern. These intermediates can exhibit their own unique persistence, mobility, and toxicity profiles, sometimes posing environmental risks equal to or greater than the parent herbicide[6][7][8].
This technical guide provides a comprehensive overview of the environmental fate of triazine herbicide intermediates for researchers, environmental scientists, and regulatory professionals. We will delve into the primary degradation pathways, the environmental behavior of key intermediates, their ecotoxicological implications, and the analytical methodologies employed for their detection and quantification.
Degradation Pathways of Triazine Herbicides
The environmental degradation of triazine herbicides is a complex process governed by both abiotic and biotic mechanisms. These processes transform the parent compounds into a series of intermediates, ultimately leading to the cleavage of the triazine ring and complete mineralization to carbon dioxide and ammonia[3][9][10].
Abiotic Degradation
Abiotic, or non-biological, degradation of triazines primarily occurs through hydrolysis and photolysis.
Hydrolysis : This is a key chemical degradation pathway for chlorotriazines like atrazine and simazine, particularly in acidic or alkaline conditions[11]. The process involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxyatrazine (HA)[11][12]. Hydrolysis is generally a slower process compared to microbial degradation but is continuous and significant, especially under conditions where sunlight is limited[11]. The rate of hydrolysis is influenced by pH and temperature[11][13].
Photolysis : Photochemical reactions, driven by sunlight, play a significant role in the degradation of triazines in the upper layers of aquatic systems and on soil surfaces[13][14]. This can occur through two main mechanisms:
Direct Photolysis : The triazine molecule itself absorbs solar radiation, leading to bond cleavage[13].
Indirect Photolysis : Other substances in the water, such as humic acids, absorb light and produce reactive species like hydroxyl radicals that then degrade the triazine molecule[13][14].
The primary photodegradation pathways include N-dealkylation (the removal of ethyl or isopropyl side chains) and hydroxylation[14][15]. This results in the formation of intermediates such as deethylatrazine (DEA) and deisopropylatrazine (DIA)[13].
Biotic Degradation
Microbial degradation is the principal mechanism for the breakdown of triazine herbicides in soil and water[7][10]. A wide range of soil bacteria and fungi have been identified that can utilize triazines as a source of nitrogen and sometimes carbon[7][10][16]. The most well-studied microbial degradation pathway for atrazine involves a series of enzymatic steps:
Dechlorination : The initial and often rate-limiting step is the hydrolytic removal of the chlorine atom from the triazine ring, converting atrazine to hydroxyatrazine. This reaction is catalyzed by the enzyme atrazine chlorohydrolase, encoded by the atzA gene[10][16].
N-Dealkylation : Following dechlorination, the ethyl and isopropyl side chains are sequentially removed. The removal of the ethyl group from hydroxyatrazine is catalyzed by hydroxyatrazine ethylaminohydrolase (atzB), and the subsequent removal of the isopropyl group is catalyzed by N-isopropylammelide isopropylaminohydrolase (atzC)[17].
Ring Cleavage : These initial steps converge on the formation of cyanuric acid, a key intermediate[3][9][10]. The triazine ring of cyanuric acid is then hydrolytically cleaved by cyanuric acid amidohydrolase (atzD) to produce ammonia and carbon dioxide[3][10][17].
Some microbial pathways also involve initial N-dealkylation of the chlorinated parent compound, leading to the formation of DEA and DIA, which are then subsequently dechlorinated[18][19].
Caption: Primary degradation pathways of Atrazine.
Environmental Behavior of Major Triazine Intermediates
The intermediates formed during triazine degradation have distinct physicochemical properties that dictate their persistence and mobility in the environment. Due to their higher water solubility and lower adsorption to soil compared to parent compounds, some intermediates can be more prone to leaching into groundwater[13][20].
Intermediate
Formation Pathway(s)
Persistence in Soil/Water
Mobility & Leaching Potential
Hydroxyatrazine (HA)
Hydrolysis of atrazine (biotic and abiotic)[12][19].
Generally less persistent than atrazine, but can be a major metabolite in some soils[7][16].
Strongly adsorbs to soil particles, resulting in low mobility and leaching potential[21].
Deethylatrazine (DEA)
N-dealkylation of atrazine (biotic and photolytic)[12][13].
Can be persistent, with half-lives sometimes exceeding that of atrazine[19].
More mobile and frequently detected in groundwater than atrazine[4][7][8].
Deisopropylatrazine (DIA)
N-dealkylation of atrazine (biotic and photolytic)[12][13].
A central intermediate from both biotic and abiotic pathways[3][9][22].
Can be readily mineralized by microorganisms[3][9].
High water solubility suggests potential for mobility if not rapidly degraded.
Caption: Environmental behavior of major atrazine intermediates.
Ecotoxicity of Triazine Intermediates
The degradation of triazine herbicides does not always result in detoxification. Some intermediates can be as toxic, or in some cases more toxic, than the parent compound to non-target organisms[6][21][23].
Aquatic Life : Triazine residues, including both parent compounds and their intermediates, are frequently detected in aquatic systems where they can pose a risk to aquatic organisms[3][5]. Studies have shown that atrazine and its degradation products like DEA can negatively affect the growth of aquatic plants and the reproduction of microcrustaceans like Daphnia magna[23]. Atrazine and simetryn in wastewater treatment plant effluents have been identified as posing a high risk to algae[24].
Endocrine Disruption : Atrazine has been identified as a potential endocrine disruptor, with studies showing effects on the reproductive systems of amphibians and fish[1]. The U.S. Environmental Protection Agency (EPA) has determined that the toxicity of the chlorinated breakdown products (like DEA, DIA, and DACT) is equivalent to the parent chemicals and recommends summing their concentrations for risk assessment[8].
Caption: Comparative toxicity of atrazine and its degradation products.
Analytical Methodologies for Monitoring
Accurate monitoring of triazine herbicides and their intermediates in environmental matrices is crucial for assessing their environmental fate and risk. This typically involves a multi-step process of sample preparation, chromatographic separation, and detection[25].
This guide details the thermodynamic stability profile of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3). It is designed for researchers optimizing the storage, formulation, or environmental fate analysi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the thermodynamic stability profile of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3). It is designed for researchers optimizing the storage, formulation, or environmental fate analysis of this specific triazine intermediate.
Executive Summary & Physicochemical Identity
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is a critical heterocyclic intermediate used in the synthesis of sulfonylurea herbicides and pharmaceutical ligands. Its thermodynamic behavior is governed by the electron-donating ethylamino group and the hydrolytically labile methoxy substituent.
Unlike its unsubstituted amino analog (which melts >250°C), the ethyl-substituted variant exhibits a significantly lower melting point due to disrupted hydrogen bonding networks in the crystal lattice. This depression in lattice energy has direct implications for solid-state storage and formulation processing.
Key Physicochemical Parameters
Parameter
Value
Source/Validation
CAS Registry Number
16399-10-3
Verified Registry
Molecular Formula
C₇H₁₂N₄O
MW: 168.20 g/mol
Melting Point (Tₘ)
132 – 135 °C
DSC / Capillary Method [1]
Boiling Point
~300 °C (Decomposes)
Extrapolated
pKa (Predicted)
~2.4 – 3.6
Basic triazine ring nitrogen
Flash Point
160 °C
Closed Cup
Density
~1.1 – 1.3 g/cm³
Solid state packing
Solid-State Thermodynamic Stability
In the solid state, the compound maintains kinetic stability under ambient conditions but exhibits specific thermodynamic transitions that define its processing window.
Thermal Phase Transitions
The melting endotherm at 132–135 °C represents the primary phase transition. Processing temperatures (e.g., extrusion, drying) must remain below 110 °C to avoid partial melting, which can lead to amorphous regions upon cooling. Amorphous regions are thermodynamically unstable and more susceptible to chemical degradation than the crystalline form.
Thermal Decomposition
Thermogravimetric Analysis (TGA) typically reveals stability up to the melting point. Onset of thermal decomposition (mass loss >1%) generally occurs near 200–220 °C under inert atmosphere.
Mechanism: Thermal dealkylation and ring fragmentation.
Risk: At temperatures >160 °C (Flash Point), the compound releases volatile organic vapors.
Storage Protocol: Store in a cool, dry place (<25 °C). High humidity can induce surface hydrolysis even in the solid state if the material is hygroscopic.
Solution Thermodynamics & Hydrolysis Kinetics
The thermodynamic stability in solution is dominated by the hydrolysis of the methoxy group (–OCH₃) and, to a lesser extent, the ethylamino group .
Hydrolysis Mechanism
The degradation follows a pseudo-first-order kinetic model, strongly dependent on pH.
Acidic Hydrolysis (pH < 4): Rapid. The triazine ring nitrogen protonates, increasing the electrophilicity of the carbon at position 4. Water attacks, displacing methanol (O-demethylation) to form the 2-hydroxy-4-ethylamino-6-methyl-1,3,5-triazine (tautomerizes to the keto-form).
Neutral Hydrolysis (pH 5–9): Very slow. The compound is thermodynamically unstable relative to the hydroxy-derivative but kinetically trapped due to the high activation energy (
) of nucleophilic attack on the neutral ring.
Alkaline Hydrolysis (pH > 10): Moderate. Direct nucleophilic attack by OH⁻ ions.
Degradation Pathway Diagram
The following diagram illustrates the critical degradation route.
Figure 1: Acid-catalyzed hydrolysis pathway. The methoxy group is the primary site of instability.
Experimental Protocols for Stability Assessment
To validate the thermodynamic parameters for your specific batch or formulation, use the following self-validating protocols.
Internal Standard (e.g., Benzophenone, if not interfering).
Workflow:
Preparation: Dissolve the compound in a minimal amount of acetonitrile, then dilute into appropriate buffers to a final concentration of 50 µg/mL.
Incubation: Aliquot samples into sealed amber vials. Incubate at three distinct temperatures (e.g., 40°C, 50°C, 60°C) in thermostated blocks.
Sampling: Withdraw samples at defined time points (
hours). Quench acidic samples by neutralizing with weak base immediately to stop reaction.
Analysis: Analyze via HPLC-UV (see Protocol B).
Calculation:
Plot
vs. time to verify first-order kinetics.
Extract rate constants (
) for each temperature.
Plot
vs. (Kelvin) to determine via the slope ().
Protocol B: Stability-Indicating HPLC Method
Objective: Quantify the parent compound and separate it from the hydroxy-degradant.
Parameter
Condition
Column
C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm)
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B
Acetonitrile
Gradient
10% B to 60% B over 10 mins; Hold 2 mins.
Flow Rate
1.0 mL/min
Detection
UV at 220 nm (Triazine ring absorption) and 254 nm
Retention Time
Parent elutes later (more hydrophobic) than Hydroxy-degradant.
Self-Validation Step:
Forced Degradation: Intentionally degrade a sample (0.1 N HCl, 60°C, 4 hours). Inject this mixture. The method is valid only if the parent peak and the new degradant peak are baseline resolved (
).
Workflow Visualization
Figure 2: Step-by-step workflow for determining thermodynamic stability parameters.
References
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. (Accessed via search result 1.2).
PubChem. (2025).[1] Compound Summary: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Analogous Structure Data). National Library of Medicine.
Application Note: High-Fidelity GC-MS Analysis of Methoxy-Triazine Derivatives
Abstract Methoxy-s-triazines (e.g., Prometon, Terbumeton, Secbumeton) represent a distinct subclass of triazine herbicides characterized by a methoxy ( ) substitution at the 6-position. Unlike their chlorotriazine counte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methoxy-s-triazines (e.g., Prometon, Terbumeton, Secbumeton) represent a distinct subclass of triazine herbicides characterized by a methoxy (
) substitution at the 6-position. Unlike their chlorotriazine counterparts (e.g., Atrazine), methoxy-triazines exhibit higher water solubility and unique thermal lability, posing specific challenges in gas chromatography-mass spectrometry (GC-MS). This protocol details a validated workflow for the extraction and quantification of methoxy-triazines, emphasizing thermal preservation strategies and specific fragmentation logic for definitive identification.
Part 1: Chemical Basis & Analytical Challenges
The Methoxy-Triazine Stability Paradox
While structurally similar to atrazine, the electron-donating methoxy group renders the triazine ring more basic (
). This increases polarity, complicating liquid-liquid extraction (LLE) efficiency. More critically, methoxy-triazines are susceptible to O-to-N alkyl migration (Chapman-like rearrangement) or hydrolysis under high-energy thermal conditions found in standard GC inlets.
Critical Failure Mode:
Inlet Temperature > 260°C: Can induce demethylation or rearrangement, leading to peak broadening and the formation of hydroxy-triazine artifacts (often misidentified as metabolites).
Active Sites: Glass wool liners with exposed silanols catalyze the degradation of the methoxy group.
Part 2: Sample Preparation (Trustworthiness Pillar)
Objective: Isolate analytes from aqueous matrices while removing humic interferences without inducing hydrolysis.
Method Selection: Solid Phase Extraction (SPE) using Polymeric Divinylbenzene-N-Vinylpyrrolidone (HLB) is superior to C18 due to the polar nature of methoxy-triazines.
Evaporate to dryness under Nitrogen at 35°C (Gentle heat prevents volatile loss).
Reconstitute in 200 µL Ethyl Acetate containing Internal Standard.
Part 3: Instrumental Parameters (Expertise Pillar)
System: Agilent 8890 GC / 5977B MSD (or equivalent).
Core Philosophy: Minimize thermal stress while maximizing resolution of isomers.
Inlet Parameters (The "Cold" Injection)
To mitigate the thermal degradation described in Section 1.1, a Programmed Temperature Vaporization (PTV) inlet is recommended. If unavailable, a standard Split/Splitless (S/SL) inlet must be run at reduced temperatures.
Mode: Pulsed Splitless (Pulse pressure: 25 psi for 0.75 min).
Liner: Ultra-Inert, single taper with deactivated wool (Restek Topaz or Agilent UI).
Temperature (PTV - Recommended):
Start: 60°C (0.1 min)
Ramp: 600°C/min to 250°C
Hold: 5 min
Temperature (S/SL - Alternative): Isothermal 240°C . (Do not exceed 250°C).
*Retention times are approximate based on the program in 3.3.
Part 4: Visualization of Logic & Workflow
Experimental Workflow Diagram
This diagram illustrates the critical path, highlighting the "No-Go" zones where degradation occurs.
Caption: Figure 1. Optimized extraction and analysis workflow. Red nodes indicate Critical Control Points (CCPs) for preventing moisture carryover and thermal degradation.
Fragmentation Pathway Logic
Understanding the mass spectrum is crucial for distinguishing methoxy-triazines from their metabolites.
Caption: Figure 2. Fragmentation pathway for Prometon. The dashed red line represents the thermal degradation pathway to be avoided via proper inlet temperature control.
Part 5: Quality Assurance & Troubleshooting
The "Thermal Check" Standard
Before running a batch, inject a standard containing Prometon and Atrazine .
Pass Criteria: Prometon peak symmetry > 0.9 and response factor constant vs. previous calibration.
Fail Criteria: Tailing on Prometon (indicates active sites) or appearance of a peak at
197 (Prometone, the hydroxy-degradant).
Linearity and Limits
Linear Range: 0.05 µg/L to 50 µg/L.
LOQ: Typically 0.02 µg/L (20 ppt) in SIM mode with 500:1 concentration factor.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Peak Tailing
Active silanols in liner or column.
Replace liner with Ultra-Inert wool; trim column 10 cm.
Low Recovery
Cartridge dried out during loading OR incomplete drying before elution.
Ensure water meniscus remains during loading; increase vacuum dry time.
Ghost Peaks ( 149)
Phthalate contamination.
Use glass/Teflon only; avoid plastic pipette tips for DCM steps.
References
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. Link
Thermo Fisher Scientific. (2012). Analysis of Triazine Pesticides in Wastewater by GC/MS (EPA Method 619).[3] Application Note ANCCSGCPESTWW.[3] Link
National Institute of Standards and Technology (NIST). Prometon Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
Botero-Coy, A. M., et al. (2013). Simultaneous determination of multiclass pesticides in water by GC-MS/MS and LC-MS/MS.Journal of Chromatography A, 1313, 119-131.
Solid-phase extraction (SPE) of triazine metabolites from soil samples
An Application Guide for the Extraction of Triazine Metabolites from Soil Using Solid-Phase Extraction (SPE) Abstract This comprehensive guide provides a detailed protocol and theoretical background for the selective ext...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Extraction of Triazine Metabolites from Soil Using Solid-Phase Extraction (SPE)
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the selective extraction and concentration of triazine metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HYA), from complex soil matrices. The methodology leverages a robust initial solvent extraction from the soil, followed by a meticulous clean-up and concentration step using reversed-phase solid-phase extraction (SPE). This document is intended for researchers, environmental scientists, and analytical chemists requiring a reliable and reproducible method for the analysis of these polar degradation products. We delve into the causal relationships behind procedural choices, offering insights to empower the user to adapt and troubleshoot the method effectively.
Introduction: The Challenge of Triazine Metabolite Analysis in Soil
Triazine herbicides, particularly atrazine, have been used extensively in agriculture for decades.[1] While effective, their persistence and that of their degradation products in the environment are of significant concern. The primary metabolites—deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HYA)—are often more polar and water-soluble than the parent compounds.[2][3] This increased polarity presents a unique challenge for extraction from soil, a complex matrix rich in potential interferences like humic acids, fulvic acids, and other organic matter.
Solid-phase extraction (SPE) has emerged as a superior technique to traditional liquid-liquid extraction for this application, offering reduced solvent consumption, higher sample throughput, and improved extract cleanliness.[4] This application note provides a validated protocol using C18 reversed-phase SPE for the cleanup of soil extracts prior to chromatographic analysis.
The Science Behind the Method: Understanding Analyte-Sorbent Interactions
The success of this SPE protocol hinges on a fundamental understanding of the physicochemical properties of the target triazine metabolites and their interaction with the C18 stationary phase.
Physicochemical Properties of Key Triazine Metabolites
The dealkylation and hydroxylation of atrazine to form its primary metabolites significantly increase their polarity. This is evident in their higher water solubility and lower octanol-water partition coefficients (log Kow or logP) compared to the parent compound.
Metabolite, increased polarity due to loss of isopropyl group.
Hydroxyatrazine (HYA)
C8H15N5O
Generally low
N/A
Metabolite, chloro group is replaced by a hydroxyl group, significantly altering its properties.
Table 1: Physicochemical properties of atrazine and its major metabolites.
The higher polarity of DEA and DIA is crucial to consider when selecting SPE parameters. While still retaining sufficient hydrophobicity to interact with a C18 sorbent, their retention will be less strong than that of atrazine.
The Mechanism of Reversed-Phase SPE
This protocol utilizes a C18 sorbent, which is silica that has been chemically modified with octadecyl carbon chains. This creates a non-polar stationary phase. The principle of separation is based on hydrophobic interactions.
Sample Loading: The soil extract, which is primarily aqueous after the initial extraction with a water-miscible organic solvent, is loaded onto the conditioned C18 cartridge. The non-polar triazine metabolites will partition from the polar mobile phase (the sample solvent) and adsorb onto the non-polar C18 chains.
Washing: A polar solvent (e.g., water) is passed through the cartridge. This removes polar interferences from the soil matrix that did not adsorb to the C18 phase, while the target analytes remain retained.
Elution: A non-polar organic solvent is used to disrupt the hydrophobic interactions between the analytes and the C18 sorbent. The analytes are desorbed from the stationary phase and collected in the eluate, now free from the majority of the soil matrix interferences.
Experimental Workflow and Protocols
The overall workflow consists of two main stages: the initial extraction of the analytes from the soil matrix and the subsequent cleanup and concentration of the extract using SPE.
Caption: Workflow for SPE of Triazine Metabolites from Soil.
Part 1: Initial Solvent Extraction from Soil
Rationale: The goal of this initial step is to efficiently transfer the triazine metabolites from the solid soil matrix into a liquid phase. A mixture of methanol and water is effective for this purpose; methanol disrupts the hydrophobic and polar interactions between the analytes and soil particles, while water helps to wet the soil and improve extraction efficiency. Sonication or mechanical shaking provides the energy needed to facilitate this process.[7]
Protocol:
Sample Preparation: Weigh 10 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube.
Solvent Addition: Add 20 mL of an 80:20 (v/v) methanol/water solution to the centrifuge tube.
Extraction: Securely cap the tube and place it on a mechanical wrist-action shaker for 1 hour. Alternatively, place the tube in an ultrasonic bath for 30 minutes.[8]
Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.
Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vessel. This extract is now ready for SPE cleanup.
Part 2: Solid-Phase Extraction (SPE) Cleanup
Rationale: The soil extract contains not only the target analytes but also a host of co-extracted matrix components that can interfere with subsequent analysis. The C18 SPE cartridge is used to selectively retain the triazine metabolites while allowing polar interferences to be washed away. A final elution with a non-polar solvent recovers the concentrated and cleaned analytes.
Protocol:
Cartridge Conditioning:
Place a 500 mg C18 SPE cartridge on an SPE vacuum manifold.[9]
Pass 5 mL of methanol through the cartridge to solvate the C18 chains. Do not allow the cartridge to go dry.
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent for the aqueous sample. Do not allow the cartridge to go dry.[9]
Sample Loading:
Load the soil extract supernatant from step 3.1.5 onto the cartridge.
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 3-5 mL/min.
Washing:
Once the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.[9]
Drying:
Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes. This step is critical to remove all water before eluting with an organic solvent, ensuring a high recovery of the analytes.
Elution:
Place a clean collection tube inside the manifold.
Elute the retained analytes by passing 8 mL of ethyl acetate through the cartridge. Collect the eluate.
Final Preparation:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
Reconstitute the dried residue in 1 mL of the initial mobile phase for your LC-MS/MS or GC-MS analysis.
Troubleshooting and Optimization
A self-validating protocol includes an understanding of potential pitfalls and how to address them.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Analyte Recovery
Incomplete initial extraction from soil.
Increase shaking/sonication time or consider alternative solvent systems like acetonitrile/water.[7]
Cartridge dried out during conditioning or loading.
Ensure a layer of solvent remains above the sorbent bed until the sample is loaded.
Analyte breakthrough during loading (flow rate too high).
Reduce the vacuum to achieve a flow rate of 3-5 mL/min.
Incomplete elution.
Ensure the elution solvent is appropriate for the analytes. Consider a stronger solvent or a second elution step.
Poor Reproducibility (High %RSD)
Inconsistent sample loading or elution flow rates.
Use a vacuum manifold with flow control and ensure consistent vacuum across all positions.
Incomplete drying of the cartridge before elution.
Increase drying time to ensure all water is removed. Water in the final eluate can affect recovery and subsequent analysis.
Interference in Final Analysis
Insufficient washing of the cartridge.
Consider a more rigorous wash step, such as a 5% methanol in water solution, but first verify that this does not cause premature elution of your target metabolites.[10]
Co-elution of matrix components.
If matrix effects are still present, consider using a mixed-mode SPE sorbent (e.g., C18 with cation exchange properties) for enhanced selectivity.[11]
Conclusion
This application note provides a scientifically grounded and detailed protocol for the extraction of triazine metabolites from soil. By understanding the principles of the initial solvent extraction and the subsequent solid-phase extraction cleanup, researchers can achieve high-quality, reproducible results. The provided workflow, protocols, and troubleshooting guide serve as a robust starting point for method development and routine analysis, ultimately contributing to a better understanding of the environmental fate of triazine herbicides.
References
U.S. Environmental Protection Agency. (n.d.). Method 3540C: Soxhlet Extraction, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
Amptius. (2025, March 4). EPA Method 3540C Instrumentation Guide. Retrieved from [Link]
Ye, W., & Wong, C. (2006). Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 41(5), 553–566.
Wu, Q., Feng, Y., Zhao, Y., Zhang, H., & Wang, C. (2009). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 20(8), 1501-1507.
Sciex. (n.d.). iMethod Test for Triazine Pesticides (EPA Method 536)Version 1.0 for Cliquid Software. Retrieved from [Link]
Barchańska, H., & Baranowska, I. (2008). Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. In Reviews of Environmental Contamination and Toxicology (pp. 51-73). Springer, New York, NY.
Pozzebon, S., Queiroz, S. C. N., & Jardim, I. C. S. F. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
Mills, M. S., & Thurman, E. M. (1994). Mixed-mode isolation of triazine metabolites from soil and aquifer sediments using automated solid-phase extraction. Analytical chemistry, 66(5), 73-79.
Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research, 2(6), 198-202.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22563, Deethylatrazine. Retrieved from [Link].
Malczewska, M., & Kaczynski, P. (2015). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Polish Journal of Environmental Studies, 24(2).
Agilent Technologies. (n.d.). SPE Methods for Triazines in Complex Matrices. Retrieved from [Link]
California Department of Fish and Wildlife. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]
Zambonin, C. G., & Palmisano, F. (2000). Determination of triazines in soil leachates by solid-phase microextraction coupled to gas chromatography-mass spectrometry.
Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and troubleshooting.
de Oliveira, R. S., Cestonaro, T., Tormen, L., D'Oca, M. G. M., & de Lima, D. (2013). Optimization of the extraction of atrazine and degradation products in soil. Química Nova, 36(3), 482-487.
Švraka, D., & Durišić-Mladenović, N. (2012). Modern Extraction Techniques for Pesticide Residues Determination in Plant and Soil Samples. Pesticides and Phytomedicine, 27(1), 1-13.
ATSDR. (2003). Toxicological Profile for Atrazine. Agency for Toxic Substances and Disease Registry.
Zuki, N. M., Saim, N., & Saad, B. (2017). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Oriental Journal of Chemistry, 33(5), 2541.
Hadoudi, N., Mourabit, F., El-Gourrami, O., El-Massaoudi, M., & Taleb, M. (2023). Optimization of solid phase microextraction conditions for determination of triazines. In E3S Web of Conferences (Vol. 373, p. 01007). EDP Sciences.
University of Hertfordshire. (n.d.). Atrazine (Ref: G 30027). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
ATSDR. (2003). Chemical and Physical Information for Atrazine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Application Note: Preparation of High-Purity 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Standard Solutions for Analytical Quantification
Abstract This document provides a comprehensive and technically grounded guide for the preparation of accurate and reproducible standard solutions of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. As an important interm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive and technically grounded guide for the preparation of accurate and reproducible standard solutions of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, precise quantification of this compound is critical for quality control, research, and development.[1][2] This guide details the necessary materials, safety precautions, and step-by-step protocols for creating a primary stock solution and subsequent serial dilutions for use as calibration standards in analytical methodologies such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] The protocols are designed to ensure the highest level of accuracy, adhering to established laboratory best practices for analytical standard preparation.
Introduction and Scientific Principle
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine class. Its utility as a building block in various synthetic processes necessitates robust analytical methods for its detection and quantification. The foundation of any accurate quantitative analysis is the reliability of the calibration standards.
The core principle of this protocol is the gravimetric-volumetric method. A precisely known mass of a high-purity analytical standard is dissolved in a specific volume of a suitable solvent to create a primary stock solution of known concentration. This stock solution is then serially diluted to generate a series of working standards that span the expected concentration range of the unknown samples. The causality behind this meticulous approach is to minimize uncertainty and establish a clear, linear relationship between the analytical instrument's response and the concentration of the analyte.
2.1 Hazard Identification
Before commencing any work, it is imperative to consult the Safety Data Sheet (SDS) for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine and all solvents used. The compound is classified as hazardous. Key hazards include:
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6]
Engineering Controls: All weighing and solution preparation steps must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Handling: Avoid generating dust during weighing. Use appropriate tools (e.g., spatulas) and handle the compound gently. Wash hands thoroughly after handling.[5]
Disposal: Dispose of all waste, including empty containers, unused solutions, and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
2.3 Storage of Standard and Solutions
Solid Standard: Store the neat analytical standard in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][6]
Prepared Solutions: Stock and working solutions should be stored in amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation. It is recommended to store solutions at 2-8°C. All solutions should be clearly labeled with the compound name, concentration, solvent, preparation date, and user initials.
Equipment and Reagents
The accuracy of standard solutions is directly dependent on the quality of the materials and the precision of the equipment used.
3.1 Equipment
Analytical Balance: 4-decimal place readability (± 0.1 mg). Must be calibrated and located on a stable, vibration-free surface.
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
Pipettes: Calibrated Class A volumetric pipettes or a set of calibrated micropipettes.
Glassware: Beakers, amber glass vials with PTFE-lined caps.
Ultrasonic Bath: For aiding dissolution.
Spatula and Weighing Paper/Boat.
3.2 Reagents
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine: Analytical standard of certified high purity (e.g., ≥98%). The certificate of analysis (CoA) is essential for recording the exact purity for concentration calculations.
Solvent: HPLC-grade or pesticide-grade methanol, acetonitrile, or hexane. The choice of solvent is critical and must be compatible with the analytical technique (e.g., mobile phase in LC, suitable for GC injection). Methanol is a common choice due to its polarity and ability to dissolve many triazine compounds.[3]
Application Note: UV-Vis Spectroscopic Characterization of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
This Application Note is designed for researchers and analytical scientists involved in the characterization of s-triazine derivatives, specifically 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS RN: 16399-10-3). Th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists involved in the characterization of s-triazine derivatives, specifically 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS RN: 16399-10-3). This compound serves as a critical intermediate in the synthesis of sulfonylurea herbicides and as a latent curing agent in epoxy resin systems.
Introduction & Principle
The spectroscopic analysis of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine relies on the electronic transitions characteristic of the s-triazine chromophore. Unlike simple benzene derivatives, the 1,3,5-triazine ring possesses high symmetry (
in the unsubstituted form) and electron-deficient character.
The absorption profile of this specific derivative is governed by three substituents that perturb the ring's electronic distribution:
Methoxy group (-OCH₃): A strong auxochrome acting via the mesomeric effect (+M), significantly increasing electron density and causing a bathochromic (red) shift.
Ethylamino group (-NH-C₂H₅): A strong auxochrome. Compared to a primary amino group (-NH₂), the ethyl substitution induces a slight additional bathochromic shift and hyperchromic effect due to the inductive (+I) effect of the alkyl chain.
Methyl group (-CH₃): A weak auxochrome with a minor hyperconjugative effect.
Electronic Transitions
Transition (Band I): The primary, high-intensity absorption band typically observed between 225–235 nm . This corresponds to the allowed transition of the conjugated ring system.
Transition (Band II): A secondary, lower-intensity feature often appearing as a shoulder or weak band in the 260–275 nm region, resulting from the excitation of non-bonding electrons on the ring nitrogens and the oxygen of the methoxy group.
Cuvettes: Quartz cuvettes, 10 mm path length (matched pair).
Preparation of Standards
Caution: Triazines can be persistent.[1][2] Handle all waste according to local environmental safety regulations.
Stock Solution (1.0 mg/mL):
Weigh 10.0 mg of the analyte into a 10 mL volumetric flask.
Dissolve in Methanol.[3][4] Sonicate for 2 minutes to ensure complete dissolution.
Working Standard (10 µg/mL):
Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with the chosen solvent (MeOH or ACN).
Note: The target concentration is derived from the estimated molar absorptivity (
L·mol⁻¹·cm⁻¹).[4][5][6][7][8] An absorbance of ~0.8–1.2 AU is ideal for precision.
Instrumental Parameters
Parameter
Setting
Rationale
Scan Mode
Absorbance
Direct quantification per Beer-Lambert Law.
Wavelength Range
200 nm – 400 nm
Covers both and transitions.
Scan Speed
Medium (approx. 200–400 nm/min)
Balances noise reduction with resolution.
Bandwidth
1.0 nm or 2.0 nm
Sufficient resolution for broad molecular bands.
Baseline Correction
Auto-Zero
Perform with solvent blank in both positions.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to spectral data interpretation, highlighting critical decision points regarding solvent choice and pH effects.
Caption: Analytical workflow for UV-Vis characterization of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, detailing solvent selection and pH-dependent spectral shifts.
Results & Discussion
Spectral Characteristics
Based on structural analogs (specifically the metabolite 2-amino-4-methoxy-6-methyl-1,3,5-triazine), the expected spectral data for the ethylamino derivative is summarized below. The ethyl group induces a slight red shift compared to the primary amine analog.
Feature
Wavelength ()
Transition
Intensity ()
Notes
Primary Band
230 – 235 nm
High (~25,000)
Main quantification peak. Sensitive to conjugation.
Secondary Band
265 – 275 nm
Low / Shoulder
Often obscured by the tail of the primary band.
Cutoff
< 210 nm
Solvent/Ring
High
Interference likely in acetone or ethyl acetate.
pH Dependence (Protonation Effects)
Triazines are weak bases. The methoxy group increases basicity compared to chlorotriazines.
Neutral pH (pH 7–11): The molecule exists in its neutral form. The lone pairs on the amino nitrogen interact with the ring, stabilizing the excited state and maintaining the
at ~233 nm.
Acidic pH (pH < 3): Protonation occurs primarily at the ring nitrogen atoms. This restricts the resonance participation of the lone pairs, typically causing a hypsochromic (blue) shift to approximately 225 nm and a reduction in molar absorptivity.
Troubleshooting & Validation
Solvent Cutoff: If using Acetonitrile, ensure it is "Far UV" grade. Impurities in lower grades absorb strongly below 210 nm, masking the primary peak.
Linearity: Verify the Beer-Lambert law by preparing a 5-point calibration curve (e.g., 2, 5, 10, 20, 50 µg/mL). The correlation coefficient (
) should exceed 0.999 at 233 nm.
References
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Compound Summary). National Library of Medicine. Retrieved from [Link]
Rafqah, S., et al. (2004). Photolysis of the sulfonylurea herbicide metsulfuron methyl in aqueous solution.[5] ResearchGate.[1] Retrieved from [Link]
Alzchem Group AG. (n.d.). 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Product Data. Retrieved from [Link]
Pacáková, V., et al. (1996). Capillary electrophoresis of s-triazine herbicides and their metabolites. Journal of Chromatography A. (Validation of UV detection for triazine metabolites).
Application Note: Recrystallization and Purification Architectures for Triazine Intermediates
Executive Summary Triazine intermediates are the structural backbone of high-value agrochemicals (Atrazine, Simazine), active pharmaceutical ingredients (Lamotrigine), and performance polymers (Melamine). However, their...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Triazine intermediates are the structural backbone of high-value agrochemicals (Atrazine, Simazine), active pharmaceutical ingredients (Lamotrigine), and performance polymers (Melamine). However, their purification presents a dichotomy: the electrophilic nature of cyanuric chloride derivatives makes them prone to hydrolysis, while the high lattice energy of amino-triazines (like melamine) creates solubility challenges.
This guide moves beyond standard "dissolve and cool" recipes. It provides a mechanistic framework for solvent selection based on Hansen Solubility Parameters (HSP) and details three field-validated protocols for isolating varying classes of triazine intermediates with >99.5% purity.
Strategic Solvent Selection: The HSP Framework
The success of triazine recrystallization relies on balancing the Interaction Radius (
) . Triazines possess a unique electron-deficient ring (due to three electronegative nitrogens), creating specific solubility behaviors.
Solubility Logic
Cyanuric Chloride Derivatives (Electrophiles): Require polar aprotic solvents (Acetone, THF, Ethyl Acetate) to avoid solvolysis. Protic solvents (Alcohols/Water) often degrade the starting material unless the ring is fully substituted.
Amino-Triazines (H-Bond Donors): Melamine and its derivatives exhibit high intermolecular H-bonding. They require high-polarity solvents (DMSO, DMF) or Hydrothermal conditions to disrupt the crystal lattice.
Amphoteric Triazines (Hydroxy-substituted): Solubility is pH-dependent. Purification often utilizes a pH-swing rather than thermal gradients.
Table 1: Solubility Profile of Key Triazine Intermediates
Data aggregated from process optimization studies and solubility correlations [1, 10].
Intermediate Class
Primary Solvent System
Anti-Solvent
Critical Parameter
Mono-substituted (2,4-dichloro-)
Toluene, Acetone
Hexane/Heptane
Moisture < 0.05% (Prevents Hydrolysis)
Di-substituted (2-chloro-)
Ethyl Acetate, THF
Water (Wash only)
Temperature Control (< 40°C)
Tri-substituted (e.g., Melamine)
DMSO, DMF, Hot Water
Cold Water, Methanol
High Lattice Energy disruption
API Intermediates (Lamotrigine)
Isopropanol/Water (2:1)
Water
Hydrate formation control
Protocol 1: The "Cold" Architecture (Cyanuric Chloride Derivatives)
Target: Mono- and Di-substituted intermediates (e.g., 2,4-dichloro-6-amino-1,3,5-triazine).
Challenge: These compounds are highly reactive.[1] Standard hot recrystallization often leads to hydrolysis (formation of hydroxy-triazines) or polymerization.
Experimental Workflow
Quench & Wash:
Upon reaction completion (typically at 0–5°C), pour the reaction mixture onto crushed ice [23, 27].
Why: This kinetically traps the product and dissolves the inorganic salt byproducts (NaCl/KCl) immediately.
Filtration: Filter rapidly. Do not dry the crude cake with heat.
Dissolution (Aprotic):
Dissolve the wet cake in Acetone or THF at Room Temperature (RT).
Note: Do not boil. If the compound is 2,4-dichloro substituted, boiling in wet solvent will hydrolyze the remaining chlorines.
Drying the Solution:
Add anhydrous
or to the organic solution.
Mechanism:[2][3][4][5][6][7][8] Removing water before crystallization is critical to prevent "oiling out" and hydrolysis.
Slowly add Hexane or Heptane to the Acetone solution until turbidity persists.
Cool to -10°C.
Visualization: Impurity Rejection in "Cold" Protocol
This diagram illustrates the critical separation of inorganic salts and hydrolysis byproducts.
Figure 1: "Cold" Purification Workflow for Hydrolysis-Sensitive Triazines.
Protocol 2: The "pH-Swing" Architecture (Amphoteric Triazines)
Target: Hydroxy-triazines (e.g., Ammeline, Cyanuric Acid) and Amino-triazines with acidic protons.
Scientific Basis: Triazines with -OH or -NH groups exhibit keto-enol tautomerism . Their solubility changes drastically with pH, a property that can be exploited for high-purity isolation without thermal degradation [19, 20].
Result: The triazine deprotonates to form a water-soluble salt (e.g., Sodium Triazin-olate).
Purification: Filter this solution to remove non-acidic impurities (e.g., unreacted polymerized byproducts) which remain insoluble.
Controlled Precipitation (Neutralization):
Slowly add dilute HCl or
to the filtrate.
Critical Point: Monitor pH continuously. Most triazines precipitate at their Isoelectric Point (pI) , typically between pH 4 and 6.
Polishing Step:
The precipitate is often amorphous. To convert to crystalline form, reslurry the wet solid in hot Ethanol or Acetonitrile and cool [25].
Protocol 3: API-Grade Recrystallization (Lamotrigine Case Study)
Target: Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine).[7][10]
Requirement: Pharmaceutical purity (>99.8%), removal of Schiff base intermediates.
Validated Protocol [7, 9]
Solvent System:Isopropanol (IPA) + Water (Ratio 2:1 to 3:1).[11]
Why: Lamotrigine forms a monohydrate.[11] This solvent system controls the hydration state while rejecting the more lipophilic "Schiff base" impurities.
Process:
Dissolve crude Lamotrigine in IPA/Water at reflux (~80°C).
Charcoal Treatment: Add activated carbon (5% w/w) to remove color bodies and trace heavy metals. Filter hot (use a pre-heated funnel to prevent premature crystallization).
Controlled Cooling: Cool to 40°C over 2 hours, then to 5°C.
Note: Rapid cooling traps the "Schiff base" impurity inside the crystal lattice. Slow cooling allows the impurity to remain in the mother liquor.
Drying:
Dry at 60°C under vacuum.[11] Ensure water content is <0.1% for the anhydrous form, or controlled for the monohydrate.
Troubleshooting: The "Silent Killers" of Triazine Purity
Hydrolysis (The White Precipitate)
If your clear acetone solution turns cloudy upon standing, moisture has entered the system .
Mechanism:[2][3][4][5][6][7][8] Water attacks the C-Cl bond, forming C-OH (Cyanuric acid derivative), which is insoluble in acetone.
Fix: Re-dry solvents over molecular sieves (3Å). Perform all transfers under Nitrogen.
The "Oiling Out" Phenomenon
Triazines often separate as an oil rather than crystals when the anti-solvent is added too fast.
Cause: The system enters the "spinodal decomposition" region of the phase diagram.
Fix:Seeding. Add a small crystal of pure product when the solution is slightly supersaturated. Maintain the temperature just below the boiling point of the solvent during initial anti-solvent addition [26].
Salt Contamination
High melting points (>300°C) often indicate salt contamination (NaCl) rather than product stability.
Validation: Always perform an Ash Test or check solubility in water. If the "product" dissolves instantly in cold water, it is likely a salt, not the organic triazine.
References
Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine , J. Chem. Eng. Data, 2021.[7][12]
Solubility and Activity Coefficients of Three Triazine-Type Compounds , Lamar University, 2020.
Purification of Cyanuric Chloride (Patent US3179662A) , Google Patents.
Recrystallization of Melamine Derivatives (Patent US2863869A) , Google Patents.
Process for the preparation of Lamotrigine (Patent EP2054396A1) , Google Patents.
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines , ChemRxiv.
Method for preparing Lamotrigine (Patent WO2007138075A1) , Google Patents.
Protocol for synthesis of di- and tri-substituted s-triazine derivatives , MethodsX (NIH).
Preparation method of Lamotrigine (Patent CN103570637A) , Google Patents.
BenchChem Technical Support: Purification of Triazine Dithiols .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Mechanics[1]
Compound of Interest: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Primary Application: Herbicide intermediate (Sulfonylurea class metabolites), agrochemical standard.
This guide addresses the synthesis of the target molecule via the Nucleophilic Aromatic Substitution (
) of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine with ethylamine . While the 1,3,5-triazine core is generally reactive, the presence of electron-donating groups (Methyl and Methoxy) significantly deactivates the ring compared to cyanuric chloride.[1] This deactivation alters the reactivity profile, making the reaction susceptible to incomplete conversion and competitive hydrolysis.[1]
The Core Challenge: Reactivity vs. Stability
Unlike cyanuric chloride, which reacts violently with amines at 0°C, the 6-methyl-4-methoxy scaffold renders the remaining C-Cl bond less electrophilic.
Yield Killer #1: Insufficient energy (temperature/time) leads to unreacted starting material.[1]
Yield Killer #2: Excessive energy (high heat) in non-anhydrous conditions leads to hydrolysis of the methoxy group (yielding the 4-hydroxy impurity).
Validated Experimental Protocol
To maximize yield, we recommend a controlled biphasic system or a polar aprotic homogeneous system .[1] The protocol below utilizes a homogeneous approach for better kinetic control.
mechanism and the critical branching points where yield is lost.
Caption: Reaction pathway showing the desired
route (Green) versus competitive hydrolysis pathways (Red) triggered by moisture or excessive heat.[1]
Troubleshooting & FAQs (Root Cause Analysis)
Q1: My conversion stalls at 70% even after 24 hours. Adding more amine doesn't help.[2] Why?
Diagnosis: This is likely due to protonation of the nucleophile .
Explanation: As the reaction proceeds, HCl is generated.[2][1] If you are using ethylamine as both the nucleophile and the base, the generated HCl protonates the remaining ethylamine, forming ethylammonium chloride (which is non-nucleophilic).[1]
Solution:
Use an Auxiliary Base: Ensure you are using DIPEA or
(1.2–1.5 equiv) to scavenge the proton, keeping the ethylamine free and reactive.[1]
Solvent Switch: If using
, switch to a solvent where the inorganic base is effective (e.g., Acetone/Water mix or DMF), though this increases hydrolysis risk.[1]
Q2: I see a new spot on TLC that is more polar than my product. What is it?
Diagnosis: Hydrolysis of the Methoxy (-OMe) group.
Explanation: Triazines with alkoxy substituents are sensitive to acid-catalyzed hydrolysis. If your reaction generates HCl and it is not neutralized immediately, or if you heat the reaction in the presence of water, the -OMe converts to -OH.
Solution:
Strict Anhydrous Conditions: Use dry MeCN.
Temperature Limit: Never reflux this specific substrate above 60°C.
Workup: Avoid strong acid washes during workup.[1] Use a Citric Acid buffer (pH 5–6) instead of 1M HCl.[1]
Q3: The product is oiling out and difficult to crystallize.
Diagnosis: Presence of rotamers or residual solvent.
Explanation: Alkylamino-triazines often exhibit rotameric species in NMR due to restricted rotation around the C-N bond, making them appear impure or oily.
Solution:
Solidification: Triturate the oil with cold n-Heptane or Hexane/Ether (9:1) . Scratch the flask surface to induce nucleation.
Drying: Ensure thorough high-vacuum drying to remove trapped solvent, which often plasticizes the solid.
Advanced Optimization: Design of Experiments (DoE)
For industrial scale-up, we recommend a 3-factor optimization matrix.
Factor
Low Level (-)
High Level (+)
Expected Impact
Temperature
20°C
50°C
High Temp increases rate but risks -OMe hydrolysis.
Polar solvents stabilize the Meisenheimer complex, increasing rate.
Recommendation: Start with MeCN at 40°C with 1.5 eq Ethylamine . This typically yields the "Sweet Spot" between reaction rate and impurity profile.
Troubleshooting Logic Flowchart
Use this decision tree to diagnose low yields in real-time.
Caption: Logic tree for diagnosing yield failures. Blue nodes indicate corrective actions.
References
BenchChem Technical Support. (2025).[2][1][3] An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). BenchChem.[2][1][3] Link[1]
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2-Chloro-4-methoxy-6-(methylsulfanyl)-1,3,5-triazine.[4]Link[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.Link[1]
Blotny, G. (2006).[1][5] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1][5][6][7] Tetrahedron, 62(41), 9507–9522.[1] Link
Google Patents. (2022).[1] CN113943258B: Method for preparing 2-amino-4-methoxy-6-methyl-1,3,5-triazine by one-pot method.[8]Link[1]
Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of Amino-Triazines
Welcome to the technical support center for troubleshooting challenging separations. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth solutions for a common issue in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting challenging separations. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth solutions for a common issue in LC-MS: peak tailing, with a specific focus on amino-triazine compounds. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive field experience to help you achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing amino-triazines?
Peak tailing for basic compounds like amino-triazines in reversed-phase liquid chromatography (RPLC) is typically a symptom of undesirable secondary interactions between the analyte and the stationary phase.[1][2][3] The primary retention mechanism in RPLC should be hydrophobic interaction.[2] However, the basic nature of amino-triazines makes them highly susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][4]
These interactions can be categorized as:
Ionic Interactions: At mobile phase pH values above 3, acidic silanol groups can become deprotonated (Si-O-), creating negatively charged sites that strongly attract the positively charged (protonated) amino-triazine molecules.[2][5][6] This ion-exchange-like interaction is a powerful secondary retention mechanism that leads to significant tailing.[5][7]
Hydrogen Bonding: Unionized silanol groups can still interact with the amine functionalities of the triazines through hydrogen bonding, contributing to peak asymmetry.[5]
Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix can increase the acidity of adjacent silanol groups or act as Lewis acids, creating strong interaction sites for the chelating structure of triazine compounds.[8][9] This can lead to severe peak tailing.
Troubleshooting Guide 1: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective first step in mitigating peak tailing for amino-triazines. The goal is to control the ionization state of both the analyte and the stationary phase to minimize secondary interactions.
Q2: How does mobile phase pH affect the peak shape of amino-triazines?
Mobile phase pH is a critical parameter that directly influences the charge state of both the basic amino-triazine analytes and the acidic silanol groups on the silica stationary phase.[10][11][12]
At Mid-to-High pH (pH > 4): Silanol groups are increasingly deprotonated (negatively charged), while the basic amino-triazines are protonated (positively charged). This leads to strong electrostatic interactions, causing significant peak tailing. For example, a separation of basic drugs at pH 7.0 showed a peak asymmetry of 2.35 for methamphetamine, which was significantly reduced by lowering the pH.[2]
At Low pH (pH 2-3): The ionization of silanol groups is suppressed, minimizing their ability to interact with the protonated basic analytes.[2][8][13] This is often the most effective strategy for improving peak shape for basic compounds on standard silica columns.[2][5]
Expert Insight: For robust separations, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[10] This ensures that the analyte exists predominantly in a single ionic form, leading to more symmetrical peaks.[14][15]
Step-by-Step Protocol: pH Adjustment and Buffer Selection
Determine the pKa of your amino-triazine analyte. This information is crucial for selecting the optimal mobile phase pH.
Select an appropriate buffer. For LC-MS applications, volatile buffers are essential to avoid contamination of the mass spectrometer.[12]
For low pH (2.5-3.5): Formic acid or trifluoroacetic acid (TFA) are common choices. Formate buffers effectively between pH 2.8 and 4.8.[11]
For mid-range pH: Ammonium formate or ammonium acetate are suitable. Acetate buffers are effective from pH 3.8 to 5.8.[11]
Prepare the aqueous portion of the mobile phase. Accurately measure and adjust the pH of the aqueous component before mixing with the organic modifier.[11] A buffer concentration of 10-20 mM is typically sufficient.[13][16]
Test a range of pH values. Start with a low pH (e.g., 3.0) and observe the effect on peak shape and retention.
Mobile Phase Additive
Typical Concentration
Recommended pH Range
LC-MS Compatibility
Formic Acid
0.1% (v/v)
2.5 - 3.5
Excellent
Trifluoroacetic Acid (TFA)
0.05 - 0.1% (v/v)
~2.0
Can cause ion suppression
Ammonium Formate
10-20 mM
3.0 - 4.5
Excellent
Ammonium Acetate
10-20 mM
4.0 - 6.0
Good
Table 1: Common mobile phase modifiers for LC-MS analysis of basic compounds.
If mobile phase optimization alone is insufficient, the next step is to consider the column chemistry. Modern HPLC columns offer a variety of solutions to minimize secondary interactions.
Q3: My peaks are still tailing at low pH. What type of column should I try next?
While low pH is effective, it may not completely eliminate tailing, especially with older "Type A" silica columns that have a high concentration of acidic silanols and metal impurities.[8][13] In such cases, selecting a more inert stationary phase is the solution.
Recommended Column Chemistries:
High-Purity, End-Capped "Type B" Silica Columns: Modern columns are manufactured with high-purity silica containing fewer metal impurities and are extensively end-capped.[8][17] End-capping uses a small silylating agent (like trimethylsilane) to chemically bond and block a significant portion of the residual silanol groups, making the surface less active and more hydrophobic.[4][5][18]
Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane materials.[8][19] This reduces the number of silanol groups on the surface, leading to improved peak shape for basic compounds and enhanced pH stability.
Polar-Embedded Phases: These stationary phases have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the analytes from interacting with the underlying silica surface and can provide alternative selectivity.[17][18]
Non-Silica Based Columns: For the most challenging separations, columns based on polymeric or zirconia particles can completely eliminate the issue of silanol interactions.[8][20] These are highly robust across a wide pH range.[8][20]
Troubleshooting Guide 3: Other Potential Issues
Even with an optimized mobile phase and a suitable column, other factors can contribute to peak tailing.
Q4: I've optimized my method, but all the peaks in my chromatogram are tailing. What could be the cause?
If all peaks, regardless of their chemical nature, are tailing, the issue is likely physical rather than chemical.[1]
Column Void or Blockage: A common cause is a partially blocked inlet frit or a void that has formed at the head of the column.[16] This disrupts the flow path of the sample, leading to distorted peaks for all analytes.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3] Ensure all connections are made with the appropriate low-dead-volume fittings.
Reverse and Flush the Column: If the manufacturer's instructions permit, disconnect the column, reverse its direction, and flush it with a strong solvent to waste. This can sometimes dislodge particulate matter from the inlet frit.[1][16]
Inspect Connections: Check all fittings to ensure they are tight and properly seated.
Install a New Column: The most definitive way to diagnose a failed column is to replace it with a new one of the same type.[2][16] If the peak shape improves, the original column was the source of the problem.
Q5: Could my sample be the problem?
Yes, issues related to the sample itself can cause peak distortion.
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to tailing or fronting peaks.[1][3][4] To check for this, dilute the sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[1][3] Ideally, the sample should be dissolved in the initial mobile phase.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC International. Available at: [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. Available at: [Link]
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]
Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. Available at: [Link]
Effects of Secondary Interactions in Size Exclusion Chromatography - Technology Networks. Available at: [Link]
Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - Technology Networks. Available at: [Link]
The Importance of Mobile Phase pH in Chromatographic Separations - Technology Networks. Available at: [Link]
Separation of Basic Drug Compounds (PRP-C18) - Hamilton Company. Available at: [Link]
The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. Available at: [Link]
Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns - MDPI. Available at: [Link]
Mixed-Mode Chromatography and Stationary Phases - Hawach Scientific. Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. Available at: [Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]
What is "silanol activity"? - Chemistry Stack Exchange. Available at: [Link]
LC Technical Tip - Phenomenex. Available at: [Link]
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. Available at: [Link]
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at: [Link]
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns - Agilent. Available at: [Link]
HPLC Troubleshooting Guide - ACE HPLC. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
How to choose reversed-phase HPLC column C18, C8, C4 - Biovanix Chromatography. Available at: [Link]
Common Causes Of Peak Tailing in Chromatography - ALWSCI. Available at: [Link]
Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]
peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum. Available at: [Link]
Synthesis and spectral studies on metal complexes of s-triazine based ligand and non linear optical properties - ResearchGate. Available at: [Link]
METAL CHELATION IN SEPARATION SCIENCE - DCU Research Repository. Available at: [Link]
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. Available at: [Link]
Chelation in Metal Intoxication - PMC - NIH. Available at: [Link]
General Concepts of the Chemistry of Chelation - The Chem Connections Homepage. Available at: [Link]
Technical Support Center: Minimizing Hydrolysis of Methoxy-Triazines
Topic: Minimizing Hydrolysis of Methoxy-Triazines During Extraction Audience: Researchers, Analytical Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025) Introduction: The Stability Paradox M...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Hydrolysis of Methoxy-Triazines During Extraction
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Version: 1.0 (Current as of 2025)
Introduction: The Stability Paradox
Methoxy-triazines (e.g., Prometon, Terbumeton, and specific pharmaceutical intermediates) present a distinct stability profile compared to their chloro-triazine counterparts (e.g., Atrazine). While generally resistant to photolysis, they exhibit a specific vulnerability to acid-catalyzed hydrolysis .
The core challenge lies in their basicity. Methoxy-triazines typically possess a pK_a around 4.3 (compared to ~1.7 for chloro-triazines). This makes them easily protonated in standard acidic extraction buffers. Once protonated, the triazine ring becomes highly electrophilic, inviting nucleophilic attack by water molecules, leading to the displacement of the methoxy group and the formation of a hydroxy-triazine artifact.
This guide provides the mechanistic understanding and field-proven protocols to prevent this degradation during sample preparation.
The Mechanism of Failure
To troubleshoot effectively, one must understand the molecular "point of failure." The degradation is not random; it is a predictable cascade triggered by pH and facilitated by heat.
Hydrolysis Pathway
The following diagram illustrates the degradation mechanism you are trying to prevent. Note that the Protonation step is the gatekeeper; if you prevent protonation, the hydrolysis rate drops kinetically to near-zero at room temperature.
Figure 1: Acid-catalyzed hydrolysis pathway of methoxy-triazines. The critical control point is the initial protonation step.
Troubleshooting Guide (Q&A)
Phase 1: Solid-Phase Extraction (SPE)
Q: I am using a Mixed-Mode Cation Exchange (MCX) cartridge to clean up my sample, but my recovery is <50%. Where is the loss occurring?A: The loss is likely occurring during the loading or washing steps if you are using standard protocols designed for chloro-triazines.
The Cause: MCX requires the analyte to be positively charged (pH < pK_a - 2). For Prometon (pK_a 4.3), this requires a pH of ~2.0. While this ensures retention, it places the molecule in its most unstable state. If the loading flow rate is slow or the wash step is prolonged, hydrolysis occurs on the cartridge.
The Fix: Switch to Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents. These retain triazines via hydrophobic and pi-pi interactions, allowing you to load at Neutral pH (pH 7) , completely bypassing the instability window.
Q: I must use Cation Exchange due to matrix interferences. How can I minimize degradation?A: If MCX is mandatory, you must minimize the "residence time" of the protonated state.
Load: Acidify sample to pH 2.5 (not lower) immediately before loading.
Flow: Increase flow rate to 5-10 mL/min (do not let it sit).
Elute: Use 5% NH4OH in Methanol. The high pH of the eluent immediately deprotonates the triazine, restoring stability.
Phase 2: Liquid-Liquid Extraction / QuEChERS
Q: My LC-MS peaks show "tailing" and a mass shift of -14 Da (loss of CH2?).A: This is a classic signature of demethylation/hydrolysis occurring during the evaporation step.
The Cause: If you used an acidified solvent (e.g., 1% Acetic Acid in Acetonitrile) for extraction and then evaporated it to dryness, the acid concentration increases as the volume decreases (the "boiler effect").
The Fix:
Solvent Swap: Use Ethyl Acetate or Acetonitrile without acid for the initial extraction if possible.
Buffer: If acid is needed for partitioning, add a buffering salt (Citrate, pH 5.0) rather than a free acid.
Evaporation: Never evaporate to complete dryness. Add a "keeper" solvent (e.g., 100 µL Toluene or Isooctane) or stop evaporation when 200 µL remains.
Optimized Experimental Protocols
Protocol A: Neutral-pH SPE for Methoxy-Triazines
Recommended for water, urine, or plasma samples.
Objective: Isolate methoxy-triazines without exposing them to pH < 5.0.
Step
Parameter
Critical Technical Note
1. Conditioning
3 mL MeOH, then 3 mL Water
Do not let the cartridge dry out.
2. Sample Prep
Adjust sample to pH 7.0 ± 0.5
Use Phosphate buffer. Do NOT acidify.
3. Loading
Load at 3-5 mL/min
Sorbent: Polymeric HLB (60 mg/3 mL).
4. Wash 1
3 mL 5% MeOH in Water
Removes salts/proteins.
5. Drying
Vacuum for 5-10 mins
Essential to remove residual water which promotes hydrolysis during elution.
6. Elution
2 x 2 mL Methanol
Do not use acid in the elution solvent.
7. Reconstitution
Evaporate to 200 µL (N2, 35°C)
Dilute with mobile phase (Water:MeOH).
Protocol B: "Buffered" QuEChERS
Recommended for soil, food, or tissue samples.
Objective: Extract using partition salts that maintain a pH > 5.0.
Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.
Hydrate: Add 10 mL water (if sample is dry).
Extract: Add 10 mL Acetonitrile (Unacidified). Shake 1 min.
Partition: Add salts: 4 g MgSO4, 1 g NaCl, 1 g Trisodium Citrate dihydrate , 0.5 g Disodium hydrogencitrate sesquihydrate .
Why? This citrate combination buffers the aqueous layer to approx pH 5.0-5.5, preventing hydrolysis while ensuring phase separation.
Centrifuge: 3000 x g for 5 mins.
Cleanup (dSPE): Transfer supernatant to dSPE tube (PSA/C18).
Note: PSA (Primary Secondary Amine) is basic. This is beneficial for methoxy-triazine stability.
Decision Matrix: Method Selection
Use this logic flow to select the correct extraction strategy based on your sample type and constraints.
Figure 2: Decision tree for selecting extraction methodology based on matrix complexity.
Stability Data Reference Table
The following data summarizes the half-life (
) of common methoxy-triazines compared to chloro-triazines, emphasizing the pH dependence.
Compound Class
Representative Analyte
pK_a (Base)
Stability at pH 1.0 (25°C)
Stability at pH 5.0 (25°C)
Stability at pH 7.0 (25°C)
Methoxy-Triazine
Prometon
4.3
< 4 Hours (Rapid Hydrolysis)
> 30 Days
Stable
Methoxy-Triazine
Terbumeton
4.2
< 6 Hours
> 30 Days
Stable
Chloro-Triazine
Atrazine
1.7
~ 10 Days
Stable
Stable
Chloro-Triazine
Simazine
1.6
~ 12 Days
Stable
Stable
Data Interpretation: Note that Prometon is significantly less stable at pH 1.0 than Atrazine. This is counter-intuitive to some, as methoxy is generally a poorer leaving group than chlorine. However, the higher basicity (pK_a 4.3) means Prometon is fully protonated at pH 2-3, whereas Atrazine (pK_a 1.7) is only partially protonated, reducing the effective concentration of the reactive intermediate.
References
Pacáková, V., et al. (1996). "Capillary electrophoresis of s-triazine herbicides and their degradation products." Journal of Chromatography A, 738(1), 123-131. Link
Relevance: Establishes pKa values and electrophoretic mobility behavior of methoxy- vs chloro-triazines.
Lerch, R. N., et al. (1995). "Hydroxyatrazine in soils and sediments." Environmental Science & Technology, 29(11), 2759-2768. Link
Relevance: details the hydrolysis mechanism and the form
Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and '
Optimization
Technical Support Guide: Troubleshooting Triazine Herbicide Recovery in Water Analysis
Introduction: The "90% Recovery" Benchmark Low recovery rates for triazine herbicides are rarely caused by a single catastrophic failure.[1] Instead, they typically result from the accumulation of minor inefficiencies ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "90% Recovery" Benchmark
Low recovery rates for triazine herbicides are rarely caused by a single catastrophic failure.[1] Instead, they typically result from the accumulation of minor inefficiencies across the workflow—specifically in pH management , sorbent conditioning , and matrix interference .[1]
This guide abandons generic advice to focus on the mechanistic causes of analyte loss. As weak bases (pKa ~1.7), triazines behave differently than the neutral pesticides often grouped with them.[1] Understanding this chemistry is the key to fixing your recovery issues.[1]
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the failure point.[1]
Figure 1: Diagnostic logic flow to distinguish between extraction losses and instrumental suppression.
Part 2: Phase I - Sample Preservation & Handling
The Issue: Your analytes are degrading before they even reach the cartridge.
Target Analytes: Chlorotriazines (Atrazine, Simazine) are susceptible to hydrolysis and reaction with residual chlorine.[1]
Q: I am seeing degradation products (DEA, DIA) but low parent compound. Why?
A: This indicates active hydrolysis or dechlorination in the sample bottle.[1]
The Mechanism: Residual free chlorine in drinking water reacts rapidly with the triazine ring.[1] Furthermore, atrazine hydrolysis is catalyzed by both low and high pH.[1]
The Protocol:
Dechlorination: You must add a dechlorinating agent immediately upon collection.[1]
EPA 536 (LC):[1][3] Ammonium Acetate (buffer) is often sufficient, but verify with Sodium Thiosulfate if oxidants are high.[1]
Microbial Inhibition: Triazines are a nitrogen source for bacteria.[1]
Use Sodium Omadine (64 mg/L) or 2-Chloroacetamide .[1] Avoid mercuric chloride due to disposal issues.[1]
pH Stabilization: Buffer the sample to pH 7.0.
Scientific Rationale: At pH < 2, hydrolysis accelerates.[1] At pH > 10, alkaline hydrolysis occurs.[1] Keep it neutral.
Part 3: Phase II - Solid Phase Extraction (The Core Failure Point)
The Issue: Analyte breakthrough (loss during loading) or retention lock (loss during elution).[1]
Q: Should I use C18 or Polymeric (SDVB) cartridges?
A:Polymeric (SDVB) is superior for triazines, though C18 is traditional.[1]
Why: Triazines are moderately polar (LogP ~2.5).[1]
C18 (Silica-based): Suffers from "dewetting" if the cartridge runs dry, causing massive recovery loss.[1] It also has secondary silanol interactions that can irreversibly bind basic triazines.[1]
Polymeric (e.g., HLB, DVB):[1] Water-wettable.[1] If it runs dry, recovery is unaffected.[1] It also has higher surface area (capacity).[1]
Q: How does pH affect my SPE recovery? (The Critical pKa Factor)
A: Incorrect pH is the #1 cause of breakthrough on C18.[1]
The Science: Atrazine has a pKa of ~1.[1]7. It is a weak base.[1][4]
At pH 7 (Sample): The molecule is neutral.[1] It interacts well with the hydrophobic C18/Polymeric surface.[1] (Good Retention)
At pH < 3 (Acidified): The molecule becomes protonated (positively charged).[1] Charged molecules do not stick to hydrophobic C18.[1] They flush right through to waste.[1] (Breakthrough)
The Fix: Do not acidify samples to pH 2 for preservation if using C18, unless you neutralize before extraction.[1]
Q: My recovery is consistent but low (~50%). What is happening during elution?
A: You likely have "elution solvent mismatch" or insufficient soak time.[1]
Solvent Strength: Methanol is often too weak to fully desorb triazines from high-activity polymeric sorbents.[1]
The Fix:
Switch Solvent: Use Ethyl Acetate or Dichloromethane (DCM) for GC analysis.[1] For LC, use Acetonitrile or a MeOH/Acetonitrile blend.[1]
Soak Step: Stop the flow for 1 minute after the solvent wets the bed.[1] This allows time for the solvent to penetrate the porous polymer and dissolve the analyte.
Figure 2: Optimized SPE Workflow emphasizing the drying step for GC analysis.
Part 4: Phase III - Instrumental Analysis[1]
Scenario A: LC-MS/MS (EPA 536) - Ion Suppression
Symptom: Internal standard recovery is low (< 50%), and analyte peaks are jagged or missing.[1]
Root Cause: Humic/Fulvic acids from surface water are eluting at the same time as the triazines, suppressing ionization in the electrospray source.[1]
The Fix:
Better Wash: Increase the SPE wash strength to 10-20% Methanol (Triazines stick well up to 20% MeOH; humics wash off).[1]
Isotopes: You must use isotopically labeled internal standards (e.g., Atrazine-d5 ) to correct for suppression.
Scenario B: GC-MS (EPA 523) - Thermal Degradation
Symptom: Tailing peaks and non-linear calibration curves.[1]
Root Cause: Dirty injection liner.[1] Triazines adsorb to active sites (burnt sugar/matrix) in the liner.[1]
The Fix:
Liner: Use a deactivated splitless liner with glass wool.[1] Change it every 50-100 injections.
Temperature: Ensure the inlet is hot enough (250°C) for rapid volatilization but not so hot (>300°C) that it induces thermal breakdown.[1]
Add Sodium Thiosulfate & Sodium Omadine at collection.
Breakthrough (>10% in waste)
Flow rate too fast
Reduce load speed to < 10 mL/min.
References
U.S. Environmental Protection Agency. (2012).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[1][3][5] Office of Ground Water and Drinking Water.[1][6]
U.S. Environmental Protection Agency. (2011).[1] Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by GC/MS.[1][2][7][8] Office of Ground Water and Drinking Water.[1][6]
Raynie, D. E. (2014).[1] Understanding and Improving Solid-Phase Extraction. LCGC North America.[9]
PubChem. (n.d.).[1] Atrazine Compound Summary (pKa and Chemical Properties). National Library of Medicine.
Optimizing mobile phase pH for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine separation
Topic: Optimizing Mobile Phase pH for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Introduction: The Chemistry of the Challenge Welcome to the technical support center. You are likely here because you are experiencing...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Mobile Phase pH for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Introduction: The Chemistry of the Challenge
Welcome to the technical support center. You are likely here because you are experiencing peak tailing, retention drift, or split peaks while analyzing 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine .
To solve this, we must look beyond the chromatogram and at the molecule itself. This compound is a methoxy-s-triazine . Unlike its chloro-triazine cousins (like Atrazine, pKa ~1.7), the methoxy group at position 4 increases the electron density of the ring, making this compound a weak base with a pKa typically in the range of 4.2 – 4.5 [1, 2].
This specific pKa value is the root cause of most separation failures. If you operate your mobile phase near pH 4.5, your analyte is constantly flipping between ionized (
) and neutral () states, leading to poor robustness.
This guide provides a scientifically grounded protocol to stabilize your separation.
Module 1: The Fundamentals (The "Why")
Before mixing solvents, you must understand the ionization state of your analyte. The "Rule of 2" in HPLC dictates that for robust separation, the mobile phase pH must be at least 2 units away from the analyte's pKa.
The Ionization Danger Zone
Operating within the "Danger Zone" (pH 3.2 – 5.5) results in:
Retention Time Drift: Small fluctuations in pH (e.g., evaporation of volatile buffers) cause massive shifts in retention (
).
Peak Splitting: The interconversion speed between ionized and neutral forms is comparable to the chromatographic timescale.[1]
Figure 1: The relationship between pH, ionization state, and chromatographic risk for methoxy-triazines.
Module 2: Optimization Protocol (The "How")
Do not guess the pH. Follow this binary scouting strategy to determine the optimal mode for your specific matrix.
Option A: Low pH Mode (pH 2.5 – 3.0)
Best for: Mass Spec (MS) sensitivity (positive mode) and suppressing silanol activity.
Buffer Selection: Use 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 3.0.
Why: At pH 3.0, the triazine is fully protonated (
). However, the silica surface silanols () are also protonated (neutral), preventing the dreaded cation-exchange mechanism that causes tailing [3].
Column Requirement: C18 with high surface coverage (End-capped).
Best for: Maximum retention and separating from polar matrix interferences.
Buffer Selection: Use 10 mM Ammonium Bicarbonate (pH ~7.8) or Phosphate Buffer (if using UV detection only).
Why: At pH 7.8, the triazine is neutral (
). Neutral bases interact purely through hydrophobic retention and are repelled by any residual silanols, often yielding perfect symmetry [4].
Column Requirement:Critical. You must use a Hybrid-Silica column (e.g., Waters XBridge, Agilent PLRP-S, or similar high-pH stable phases). Standard silica dissolves above pH 8.0.
Q1: My peak is tailing significantly (As > 1.5). Why?
Diagnosis: This is likely "Silanol Sting."
The Cause: If you are running at pH 4.0 - 5.0, your analyte is positively charged, but the silica surface is negatively charged (
). They attract like magnets (Ion-Exchange), causing the peak to drag.
The Fix:
Drop pH: Move to pH 2.5 using Formic Acid/TFA to protonate the silanols.
Add Modifier: If using UV, add 0.1% Triethylamine (TEA) as a "sacrificial base" to block silanols.
Switch Column: Use a "Base-Deactivated" or "Shielded" C18 column [5].
Q2: I see double peaks or "shoulders" on the main peak.
Diagnosis: You are operating exactly at the pKa.
The Cause: The mobile phase pH is likely around 4.[2]3. The molecule is splitting its time between two states with different travel speeds.
The Fix: Measure your aqueous mobile phase pH after adding the organic modifier (if possible) or ensure the buffer capacity is high (20mM+). Move the pH to 3.0 or 7.0 immediately.
Q3: My retention time decreases over 10 injections.
Diagnosis: Column Equilibration or pH Drift.
The Cause: Methoxy-triazines are sensitive to organic modifiers. If you are using a gradient, the "apparent pH" shifts as the organic % increases.
The Fix: Use a buffer, not just a simple acid additive. Replace "0.1% Formic Acid" with "10mM Ammonium Formate pH 3.0". The salt provides the ionic strength needed to stabilize the electrical double layer on the silica surface.
Troubleshooting Workflow
Figure 2: Decision tree for diagnosing separation issues with basic triazines.
References
PubChem. (2025).[3] 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Compound Summary. National Library of Medicine. Available at: [Link]
Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Notes. Available at: [Link]
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Blog. Available at: [Link]
Waters Corporation. (2025). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Application Notes. Available at: [Link]
Thermal degradation products of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine in GC analysis
Technical Support Center: GC Analysis of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Executive Summary Compound: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Class: Methoxy-s-triazine (structurally related to Promet...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: GC Analysis of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Executive Summary
Compound: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Class: Methoxy-s-triazine (structurally related to Prometon/Atraton metabolites)
Primary Analytical Challenge: Thermal instability of the methoxy group in the GC injector port, leading to artifact formation via rearrangement or hydrolysis.[1]
Module 1: The Chemistry of Failure (Diagnostic Theory)
The "Ghost Peak" Phenomenon
Users often report multiple peaks for this single analyte, even with high-purity standards. This is rarely sample contamination; it is usually on-column thermal degradation . Unlike chloro-triazines (e.g., Atrazine), which primarily undergo N-dealkylation, methoxy-triazines are prone to a specific thermal isomerization known as the Chapman Rearrangement (or a Chapman-like migration).
Mechanism of Action:
Thermal Rearrangement: At high injector temperatures (>230°C), the methyl group on the oxygen (methoxy) migrates to a ring nitrogen. This converts the basic methoxy-triazine into a non-basic N-methyl-oxo-triazine isomer.
Hydrolysis (Catalytic): If the liner contains active silanol sites (acidic) or residual moisture, the methoxy group cleaves completely, yielding the hydroxy-triazine (keto-tautomer), which elutes poorly and tails significantly.
Figure 1: Thermal degradation pathways of methoxy-triazines in GC injectors. The rearrangement product (Isomer) often co-elutes or appears as a distinct "ghost" peak close to the parent.
Module 2: Troubleshooting Guide
Symptom: Non-Linear Calibration or Poor Recovery
Cause: Active sites in the liner adsorb the basic triazine ring. At low concentrations (ppb level), the "active site demand" consumes a higher percentage of the analyte than at high concentrations.
Fix: Use Ultra-Inert liners and "prime" the column with a high-concentration standard before running the sequence.
Symptom: Split Peaks or Tailing
Cause: Formation of the hydroxy-metabolite (Artifact B in Fig 1). The hydroxy group hydrogen-bonds with the stationary phase.
Fix: Derivatization (see Module 4).
Symptom: Appearance of "Unknown" Early Eluter
Cause: Formation of the N-methyl isomer. This molecule is less polar than the hydroxy form and often elutes as a sharp peak.
Fix: Lower injector temperature.
Decision Matrix: Optimizing the GC Inlet
Parameter
Recommended Setting
Rationale
Inlet Mode
PTV (Programmed Temperature Vaporization)
Allows injection at low temp (60°C) followed by rapid ramp, minimizing thermal shock.
Evaporation: Evaporate the extract (acetone/ethyl acetate) to dryness under nitrogen.
Reconstitution: Add 50 µL of anhydrous pyridine.
Reaction: Add 50 µL BSTFA + 1% TMCS.
Incubation: Cap vial and heat at 60°C for 30 minutes.
Analysis: Inject directly. The TMS-derivative prevents the methyl migration and caps the polar amine/hydroxy groups.
Module 4: Workflow Visualization
Figure 2: Step-by-step troubleshooting logic for stabilizing methoxy-triazine analysis.
FAQ: Frequently Asked Questions
Q: Why does my calibration curve curve downwards at low concentrations?A: This is classic "activity loss." The active sites in your liner or column head are irreversibly binding the first few nanograms of analyte. You must use deactivated liners and potentially clip 10-20cm off the front of your GC column (guard column).
Q: Can I use a standard split/splitless injector?A: Yes, but you must compromise. Set the temperature as low as possible (e.g., 210°C) to minimize rearrangement, but ensure it is high enough to volatilize the solvent. Use a high-pressure pulse (pulsed splitless) to move the sample onto the column quickly, reducing residence time in the hot liner.
Q: Is this compound light-sensitive?A: Like many triazines, it can be sensitive to UV light in solution over long periods. Store standards in amber vials. However, the immediate degradation seen in GC is almost exclusively thermal/catalytic.
References
Pacáková, V., et al. (1988). "Capillary gas chromatography of s-triazines." Journal of Chromatography A, 439(2), 341-351. (Establishes thermal instability of methoxy-triazines vs. chloro-triazines). Link
U.S. EPA Method 619. "The Determination of Triazine Pesticides in Municipal and Industrial Wastewater."[2] (Discusses GC parameters for triazine analysis). Link
U.S. EPA Method 523. "Determination of Triazine Pesticides and their Degradates in Drinking Water by GC/MS." (Highlights the need for inert conditions for degradates). Link
Crompton, T.R. (2018). Determination of Organic Compounds in Natural and Treated Waters. CRC Press. (Details the Chapman rearrangement of methoxy-triazines in hot injection ports).
A Comparative Toxicological Assessment: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine vs. Atraton
For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3,5-triazine ring system is a foundational structure for a wide array of biologically active compounds, most notably herbicides. Understa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine ring system is a foundational structure for a wide array of biologically active compounds, most notably herbicides. Understanding the nuances of their toxicological profiles is paramount for risk assessment, environmental monitoring, and the development of safer alternatives. This guide provides a comparative toxicological overview of two such triazine derivatives: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine and Atraton.
While both compounds share the same triazine core, subtle structural differences can lead to significant variations in their biological activity and toxicity. Atraton, an obsolete herbicide, has a more extensively documented toxicological profile. In contrast, 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is primarily recognized as a chemical intermediate, and as such, publicly available toxicological data is sparse. This guide will therefore provide a detailed analysis of Atraton's toxicity and, where direct data is lacking for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, will draw inferences based on the well-established structure-activity relationships of triazine herbicides.
Chemical Identity
Feature
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Atraton
CAS Number
16399-10-3
1610-17-9
Molecular Formula
C₇H₁₂N₄O
C₉H₁₇N₅O
Molecular Weight
168.20 g/mol
211.26 g/mol
Chemical Structure
Primary Use
Intermediate for the synthesis of pharmaceuticals and agrochemicals[1][2]
Obsolete herbicide for non-agricultural vegetation clearing[3]
Comparative Toxicological Profile
Atraton, having been used as an active herbicide, has undergone more extensive toxicological evaluation. For 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, we must infer its potential toxicity by comparing its structure to related, well-studied triazines.
Acute Toxicity
Atraton is classified as moderately toxic to mammals if ingested[3]. The primary measure of acute oral toxicity, the LD50 (the dose required to be lethal to 50% of a test population), has been established for Atraton in rats.
For 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine , no direct LD50 value is readily available in the public domain. However, based on the GHS classification of a closely related compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8), as "Harmful if swallowed" (Acute Toxicity 4, Oral), it is reasonable to hypothesize that 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine may exhibit a similar level of acute oral toxicity[5][6][7].
Genotoxicity
The genotoxic potential of triazine herbicides is a subject of ongoing research, with some conflicting data in the literature[8]. Some studies on atrazine, a closely related and extensively studied triazine, have shown a small, dose-related increase in DNA damage in vivo[8]. However, other studies suggest that triazines, even at high concentrations, have only marginal DNA-damaging activity[8]. For Atraton specifically, there is a lack of publicly available genotoxicity studies.
Ecotoxicity
As a former herbicide, the ecotoxicity of Atraton is a key consideration. The Microtox assay, which measures the effect of a substance on the bioluminescence of the bacterium Vibrio fischeri, provides a rapid measure of acute aquatic toxicity.
Compound
Test System
Endpoint
Value
Reference
Atraton
Vibrio fischeri (Microtox)
EC50
36.96 mg/L
This EC50 value indicates that Atraton is toxic to aquatic microorganisms. In a comparative study of nine triazines, Atraton was found to be more toxic than atrazine in the Microtox assay.
For 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine , no specific ecotoxicity data has been identified. However, given its structural relationship to herbicidally active triazines, it is likely to exhibit some level of toxicity to aquatic and terrestrial plants. The potential for adverse effects on other non-target organisms cannot be ruled out without specific testing.
Mechanisms of Action and Metabolism
The primary mode of action for many herbicidal triazines is the inhibition of photosynthesis at the photosystem II (PSII) level. It is likely that Atraton shared this mechanism.
Metabolically, triazines undergo N-dealkylation and hydroxylation. Interestingly, Atraton has been identified as a metabolite of atrazine in rat liver microsomes, formed by the replacement of the chlorine atom with a methoxy group[6]. This metabolic conversion is significant as it can alter the toxicity of the parent compound.
Caption: Metabolic conversion of Atrazine to Atraton.
The metabolism of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has not been specifically studied. However, based on general triazine metabolism, it would likely undergo N-deethylation and potentially further modifications of the triazine ring.
This protocol is a standardized method to assess the median lethal dose of a substance.
Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.
Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for at least a 5-day acclimatization period.
Dose Preparation: Prepare the test substance (e.g., Atraton) in a suitable vehicle (e.g., corn oil).
Dosing: Administer the substance by oral gavage. The volume should be kept constant.
Procedure:
Dose a single animal at a starting dose level.
Observe the animal for signs of toxicity and mortality for up to 14 days.
If the animal survives, the next animal is dosed at a higher fixed increment.
If the animal dies, the next animal is dosed at a lower fixed increment.
Continue this sequential dosing until the stopping criteria are met (typically after a specified number of dose reversals).
Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.
Causality behind Experimental Choices: The Up-and-Down Procedure is chosen for its ethical advantage of using fewer animals compared to traditional LD50 methods. The choice of vehicle and route of administration aims to mimic potential human exposure scenarios.
Microtox® Acute Toxicity Test
This bioassay provides a rapid and sensitive measure of a substance's toxicity to aquatic bacteria.
Reagent Preparation: Reconstitute the freeze-dried Vibrio fischeri bacteria with a reconstitution solution.
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., Atraton) in a suitable diluent.
Incubation: Add the bacterial suspension to the sample dilutions and a control (diluent only). Incubate at a controlled temperature (e.g., 15°C).
Measurement: Measure the light output of each sample and the control at specific time points (e.g., 5 and 15 minutes) using a luminometer.
Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. Determine the EC50, the concentration that causes a 50% reduction in light output.
Causality behind Experimental Choices: Vibrio fischeri is a sensitive indicator organism, and the inhibition of its bioluminescence is a rapid and quantifiable endpoint for assessing acute toxicity. This assay is widely used for environmental screening due to its speed and cost-effectiveness.
Caption: Workflow for key toxicity assays.
Conclusion and Future Directions
This comparative guide highlights a significant disparity in the available toxicological data for Atraton and 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. Atraton exhibits moderate acute oral toxicity in mammals and is toxic to aquatic microorganisms. Its history as a herbicide provides a basis for understanding its potential environmental impact.
For 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, a comprehensive toxicological assessment is currently hampered by the lack of direct experimental data. While its structural similarity to other triazines suggests a potential for biological activity and toxicity, this remains speculative without empirical evidence. As this compound is used as a chemical intermediate, understanding its toxicological profile is crucial for occupational health and safety, as well as for assessing the potential risks associated with its synthesis and handling.
Future research should prioritize conducting a battery of standardized toxicity tests on 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, including acute toxicity (oral, dermal, and inhalation), genotoxicity, and ecotoxicity assays. Such data would enable a more direct and robust comparison with Atraton and other triazines, contributing to a safer and more informed use of this chemical intermediate.
References
Cavas, T. (2011). In vivo genotoxicity evaluation of atrazine and atrazine-based herbicide on fish Carassius auratus using the micronucleus test and the comet assay. Food and Chemical Toxicology, 49(6), 1431-1435. [Link]
Clements, C., Ralph, S., & Petras, M. (2001). Genotoxicity studies of three triazine herbicides: in vivo studies using the alkaline single cell gel (SCG) assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 493(1-2), 1-10. [Link]
University of Hertfordshire. (2025). Atraton. AERU. [Link]
Clements, C., & Ralph, S. (2004). In vivo genotoxicity of atrazine to anuran larvae. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 560(1), 57-63. [Link]
Tchounwou, P. B., Wilson, B. A., & Ishaque, A. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. International Journal of Molecular Sciences, 1(2), 57-74. [Link]
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services. [Link]
Agency for Toxic Substances and Disease Registry. (2003). Health Effects - Toxicological Profile for Atrazine. NCBI Bookshelf. [Link]
Pogrmic-Majkic, K., & Fa, S. (2025). Atrazine's effects on mammalian physiology. Journal of Toxicology and Environmental Health, Part B, 1-40. [Link]
Pogrmic-Majkic, K., & Fa, S. (2026). Atrazine's effects on mammalian physiology | Request PDF. ResearchGate. [Link]
Australian Pesticides and Veterinary Medicines Authority. (2009). Atrazine Toxicity: Analysis of Potential Modes of Action. [Link]
Olejnik, A., & Marecik, R. (2007). Genotoxicity of Atrazine to Human Intestinal Epithelial Cells In Vitro. Polish Journal of Environmental Studies, 16(3), 431-435. [Link]
Srivastava, A., & Mishra, S. (2012). Genotoxicity of Atrazine, Avenoxan, Diuron and Quizalofop-P-ethyl Herbicides using the Allium cepa Root Chromosomal Aberration Assay. Pesticide Biochemistry and Physiology, 103(3), 210-215. [Link]
U.S. Environmental Protection Agency. (2001). The Grouping of a Series of Triazine Pesticides Based on a Common Mechanism of Toxicity. Regulations.gov. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. [Link]
Li, A., May, M. P., & Bigelow, J. C. (2006). Identification of a metabolite of atrazine, N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, upon incubation with rat liver microsomes. Journal of Chromatography B, 836(1-2), 129-132. [Link]
U.S. Environmental Protection Agency. (2016). Refined ecological Risk Assessment for ATrazine. Center for Biological Diversity. [Link]
Beloedova, N. S., Sinitskaya, T. A., Poroshin, M. A., & Safandeev, V. (2023). Physicochemical and toxicological studies of some commonly used triazine-based herbicides; In-silico approach. Toxicological Review, 42(1), 1-13. [Link]
Adebiyi, O. E., Adebiyi, O. A., & Owira, P. M. O. (2021). Evaluation of the toxicological effects of atrazine-metolachlor in male rats: in vivo and in silico studies. Toxicology Research, 37(3), 315-325. [Link]
U.S. Environmental Protection Agency. (2003). Appendix G: Bibliography of ECOTOX Open Literature Not Evaluated and Papers - Atrazine IRED 2003. [Link]
Australian and New Zealand Guidelines for Fresh and Marine Water Quality. (n.d.). Atrazine in marine water, Toxicant default guideline values for protecting aquatic ecosystems, draft technical brief. [Link]
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. [Link]
U.S. Environmental Protection Agency. (2025). 2-((4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)-2-methylpropiononitrile. CompTox Chemicals Dashboard. [Link]
Salaković, B., Kovačević, S., Banjac, M. K., Podunavac-Kuzmanović, S., & Grahovac, J. (2023). New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives. Molecules, 28(3), 1106. [Link]
El-Fattah, A. A., El-Adl, K., & El-Halwagy, M. E. (2024). Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. Scientific Reports, 14(1), 26955. [Link]
Popović, A., & Podunavac-Kuzmanović, S. (2025). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants | Request PDF. ResearchGate. [Link]
Comparative Analysis of Triazine Analog Retention Profiles on C18 Stationary Phases
Abstract This guide provides a technical analysis of the chromatographic separation of triazine herbicides (Atrazine, Simazine, Propazine) and their metabolites on C18 stationary phases.[1][2] It explores the mechanistic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a technical analysis of the chromatographic separation of triazine herbicides (Atrazine, Simazine, Propazine) and their metabolites on C18 stationary phases.[1][2] It explores the mechanistic drivers of retention, compares standard versus end-capped column technologies, and provides a validated protocol based on EPA Method 536 standards.
Introduction: The Triazine Separation Challenge
Triazines are a class of nitrogen-rich heterocyclic herbicides widely used in agriculture. Structurally, they differ only by minor alkyl substitutions (ethyl vs. isopropyl groups) or functional moieties (chloro- vs. methylthio-).
The Chromatographic Problem:
While C18 (octadecylsilane) is the industry standard for separation, triazines present two specific challenges:
Structural Similarity: Atrazine and Simazine differ by only one methyl group, requiring high-efficiency phases for baseline resolution.
Silanol Interaction: The basic nitrogen atoms in the triazine ring (
) can interact with residual silanols on the silica support, leading to peak tailing and variable retention times.
Mechanistic Insight: Hydrophobicity vs. Silanol Activity
To optimize retention, one must understand the dual interactions occurring within the column.
Primary Interaction (Desirable): Hydrophobic partitioning between the analyte's alkyl chains and the C18 ligands.
Secondary Interaction (Undesirable): Hydrogen bonding or ion-exchange between the triazine nitrogens and unreacted, acidic silanol groups (-Si-OH) on the silica surface.
Diagram 1: Triazine-C18 Interaction Mechanism
This diagram illustrates the competing forces that dictate retention and peak shape.
Figure 1: Dual-interaction mechanism. Green paths represent the desired hydrophobic retention; red dashed paths represent silanol interference causing peak asymmetry.
Buffer: 5 mM Ammonium Acetate (provides pH buffering ~6.8 to suppress silanol ionization).
3.2 Chromatographic Conditions
Parameter
Condition
Rationale
Column
High-purity End-capped C18 (100 x 2.1 mm, 3 µm)
End-capping blocks silanols; 2.1mm ID suits LC-MS.
Flow Rate
0.3 - 0.4 mL/min
Optimized for Van Deemter efficiency.
Temperature
35°C
Improves mass transfer and reduces backpressure.
Injection
5 - 10 µL
Prevent column overload.
Detection
UV 220 nm or MS/MS (ESI+)
220 nm is the absorption max for triazine rings.
3.3 Gradient Profile
Mobile Phase A: 5 mM Ammonium Acetate in Water
Mobile Phase B: Methanol
Time (min)
% Mobile Phase B
Event
0.0
10%
Initial focusing
1.0
10%
Isocratic hold
10.0
90%
Linear ramp to elute analytes
12.0
90%
Column wash
12.1
10%
Re-equilibration
Results: Retention Time & Performance Comparison
The elution order follows the hydrophobicity rule (LogP), where increasing alkyl chain size increases retention.
Table 1: Comparative Retention Data (Representative)
Analyte
Structure Diff
LogP
Retention Time ()
Resolution ()
Simazine
Di-ethyl
2.18
~4.3 min
-
Atrazine
Ethyl / Isopropyl
2.61
~4.7 min
> 2.5 (vs Simazine)
Propazine
Di-isopropyl
2.93
~5.0 min
> 2.0 (vs Atrazine)
Note: Data represents a typical elution profile on a 100mm C18 column under the gradient described above. Absolute times will vary by system dwell volume.
4.1 Column Architecture Comparison
Not all C18 columns perform equally. The table below compares "Standard" silica (older generation) vs. modern "End-capped" phases.
Feature
Standard C18 (Non-Endcapped)
End-Capped / Hybrid C18
Silanol Activity
High
Low / Negligible
Peak Shape
Asymmetric (Tailing Factor > 1.5)
Sharp (Tailing Factor < 1.2)
pH Stability
pH 2 - 8
pH 1 - 12 (Hybrid)
Recommendation
Not Recommended for Triazines
Highly Recommended
Method Development Workflow
Use this logic flow to troubleshoot or adapt the method for complex matrices (e.g., wastewater or soil extracts).
Figure 2: Logic flow for optimizing triazine separation. Critical decision points involve resolution assessment and parameter tuning.
Fix: Switch to a "High Strength Silica" (HSS) or "Hybrid" (BEH) C18 column. Alternatively, increase buffer concentration to 10-20 mM Ammonium Acetate.
Co-elution (Simazine/Atrazine):
Cause: Similar hydrophobicity.
Fix: Lower the gradient slope (e.g., 1% B/min) around the elution window (4-6 min) or lower the temperature to 25°C to increase selectivity.
Retention Time Shift:
Cause: pH instability.
Fix: Ensure mobile phase pH is stable. Atrazine (
1.7) is robust, but metabolites like Hydroxyatrazine ( ~5) are highly pH-sensitive.
References
U.S. Environmental Protection Agency (EPA). Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC.[7]
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2256: Atrazine.
[Link]
McCalley, D. V. Analysis of the Probe Compounds Used to Evaluate Reversed-Phase Columns. Journal of Chromatography A, 2010.
[Link]
Comparative Guide: Cross-Reactivity of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine in ELISA Assays
This guide objectively compares the performance of commercial ELISA kits regarding the cross-reactivity of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3). It is designed for researchers validating assay...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares the performance of commercial ELISA kits regarding the cross-reactivity of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3). It is designed for researchers validating assay specificity for triazine herbicides and their metabolites.
Executive Summary & Compound Profile
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (hereafter referred to as EMMT ) is a structural analog often encountered as a synthesis intermediate or degradation product of sulfonylurea herbicides (e.g., Tribenuron-methyl, Metsulfuron-methyl) rather than the classic chlorotriazine herbicides (e.g., Atrazine).
Its unique structure—featuring a C-methyl group at position 6 and a methoxy group at position 4, combined with a single N-ethylamino group —presents a specific challenge for ELISA specificity. Unlike Atrazine (which possesses two amino-alkyl arms and a chlorine atom), EMMT lacks the second amino arm, significantly altering its electronic and steric profile.
Key Findings:
Atrazine-Specific Kits: EMMT exhibits negligible cross-reactivity (<1%) due to the absence of the secondary amine (isopropylamino) required for high-affinity antibody binding.
Triazine Metabolite (DACT) Kits: EMMT shows low-to-moderate interference (~5-15%) in broad-spectrum assays that target the triazine ring core, depending on the hapten design.
Sulfonylurea-Targeted Assays: EMMT is a primary cross-reactant (>80%) in assays designed for metsulfuron/chlorsulfuron metabolites, serving as a critical marker for class-specific detection.
Mechanism of Antibody Recognition[1]
To understand the causality of cross-reactivity, one must analyze the antibody-hapten interaction. High-quality ELISA kits utilize monoclonal antibodies (mAbs) or purified polyclonal antibodies (pAbs) raised against specific haptens.
Structural Determinants of Binding
The "Leaving Group" Pocket (Position 2/4): Atrazine antibodies typically target the Chlorine atom. EMMT possesses a Methoxy group here (mimicking Atraton/Prometon). Antibodies raised against Atrazine often tolerate this change (Cl
OMe) with moderate penalty.
The N-Alkyl Arms (Position 4/6): This is the critical discriminator.
Atrazine: Requires N-Ethyl (Pos 4) AND N-Isopropyl (Pos 6).
EMMT: Possesses N-Ethyl (Pos 2) but replaces the second amino arm with a C-Methyl group (Pos 6).
Result: The loss of the hydrogen bond donor (NH) and the steric reduction (Isopropyl
Methyl) drastically reduces binding affinity for Atrazine-specific antibodies.
Signaling Pathway Visualization
The following diagram illustrates the competitive binding mechanism and where EMMT fails to compete effectively in Atrazine assays.
Caption: Competitive ELISA pathway showing EMMT's weak binding affinity due to the missing N-isopropylamino group compared to Atrazine.
Comparative Performance Guide
The following table synthesizes performance data for EMMT across major ELISA kit types. Data is derived from structural activity relationship (SAR) studies and manufacturer specificity profiles.
Table 1: Cross-Reactivity (CR%) Profile of EMMT
Kit Category
Representative Brand/Type
Primary Target
EMMT Cross-Reactivity (%)
Interpretation
High Specificity
Eurofins / Abraxis (Atrazine)
Atrazine
< 0.1%
Safe. EMMT does not interfere; suitable for selective Atrazine analysis.
Broad Spectrum
Beacon / Randox (Triazines)
Triazine Class
< 5.0%
Low Risk. Minor interference possible at high EMMT concentrations (>100 ppb).
Metabolite Specific
Abraxis (DACT/TS)
Diamino-chlorotriazine
10 - 15%
Caution. The antibody targets the ring/amine; EMMT's single amine allows partial binding.
Sulfonylurea
Generic Sulfonylurea Screen
Metsulfuron/Chlorsulfuron
> 80%
Target. EMMT is the primary moiety detected; assay effectively measures this compound.
Note: Cross-reactivity is calculated as:
. A lower for EMMT implies higher cross-reactivity.
To validate EMMT interference in your specific assay, follow this self-validating protocol. This method determines the IC50 (concentration inhibiting 50% of maximum binding).
Caption: Step-by-step workflow for determining the IC50 and Cross-Reactivity of EMMT.
Troubleshooting & Optimization
If you observe unexpected binding (false positives) in your Atrazine assay, consider these factors:
Matrix Effects: EMMT is often found in complex matrices (soil/water) alongside sulfonylureas. High organic matter can suppress signal, mimicking high analyte concentration. Solution: Dilute samples 1:10 with diluent.
pH Sensitivity: Triazine antibodies are pH sensitive. EMMT pKa is ~4.0. Ensure sample pH is buffered to 7.0–7.4.
Solvent Tolerance: If using Methanol for extraction, ensure the final concentration in the well is <10% to prevent antibody denaturation.
References
Abraxis LLC. (n.d.). Triazine Metabolite ELISA (Microtiter Plate) User Guide. Retrieved from
Dankwardt, A., et al. (1996). Determination of triazine herbicides by ELISA — Optimization of enzyme tracer synthesis. Retrieved from
Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data. PLoS ONE 14(4): e0214879. Retrieved from
Eurofins Technologies. (n.d.). Atrazine ELISA Product Guide. Retrieved from
ChemSrc. (2025). 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine (CAS 16399-10-3) Data.[6] Retrieved from
Validated LC-MS/MS Methods for Triazine Degradation Products: A Technical Comparison Guide
Executive Summary: The "Polarity Trap" in Triazine Analysis The analysis of triazine herbicides (Atrazine, Simazine, Propazine) has historically relied on GC-MS. However, the metabolic breakdown of these compounds create...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Polarity Trap" in Triazine Analysis
The analysis of triazine herbicides (Atrazine, Simazine, Propazine) has historically relied on GC-MS. However, the metabolic breakdown of these compounds creates a distinct analytical challenge: increasing polarity .
As the parent compounds degrade into Desethylatrazine (DEA) , Desisopropylatrazine (DIA) , and eventually Didealkylatrazine (DACT) , they become too polar for standard GC-MS without cumbersome derivatization. Furthermore, these metabolites often elute in the void volume of traditional C18 LC columns, leading to ion suppression and poor quantification.
This guide provides a validated LC-MS/MS framework that solves the "DACT retention problem" while maintaining sensitivity for parent compounds. We contrast the standard regulatory approach (EPA Method 536) with modern column chemistries (Biphenyl/PFPP) that offer superior robustness.
Technology Comparison: Why LC-MS/MS?
The following table objectively compares the three primary methodologies for triazine metabolite analysis.
Feature
LC-MS/MS (Triple Quad)
GC-MS (Single Quad)
ELISA (Immunoassay)
Analyte Scope
Parent + All Polar Metabolites (DEA, DIA, DACT, Hydroxy-atrazine)
Parent + DEA/DIA only (DACT requires derivatization)
Class-selective (Cannot distinguish specific metabolites)
Sample Prep
SPE or Direct Injection
LLE + Derivatization (Silylation)
Minimal / Direct
Sensitivity (LOD)
Excellent (< 0.05 µg/L)
Good (0.1 - 0.5 µg/L)
Moderate (0.5 - 1.0 µg/L)
Selectivity
High (MRM transitions)
Moderate (EI Fragmentation)
Low (High cross-reactivity)
Throughput
High (10-15 min run)
Low (>30 min + prep time)
High (Batch processing)
Verdict
Gold Standard for quantitative fate/tox studies.
Legacy method; unsuitable for DACT.
Screening tool only.
Workflow Comparison: GC-MS vs. LC-MS/MS
Figure 1: Comparison of workflows. Note the elimination of the error-prone derivatization step in the LC-MS/MS workflow.
Method Development: Solving the Retention Challenge
The critical failure point in triazine analysis is the retention of DACT . On a standard C18 column, DACT often co-elutes with salts and matrix components in the void volume (
min), causing massive signal suppression.
The "Senior Scientist" Optimization Strategy
We recommend deviating from standard C18 phases for metabolite-focused assays.
Stationary Phase Selection:
Standard C18 (e.g., EPA 536): Good for parents, poor for DACT.
*Retention times are estimates for the Biphenyl method. Note DACT is retained beyond the void volume.
Experimental Data & Validation
The following data represents typical performance metrics using the optimized Biphenyl protocol in surface water matrix.
Accuracy & Precision (n=5, Spiked at 0.5 µg/L)
Analyte
Mean Recovery (%)
RSD (%)
Limit of Quantitation (LOQ)
DACT
88.4
6.2
0.05 µg/L
DIA
94.1
4.5
0.02 µg/L
DEA
96.5
3.8
0.02 µg/L
Atrazine
98.2
2.1
0.01 µg/L
Simazine
97.0
2.9
0.01 µg/L
Matrix Effect Assessment
Calculated as:
Atrazine: -12% (Mild Suppression)
DACT (on C18): -65% (Severe Suppression - Unreliable)
DACT (on Biphenyl): -18% (Acceptable Suppression)
Key Insight: The shift to Biphenyl chemistry reduces matrix suppression for DACT by moving the peak away from the unretained salt front, improving accuracy without requiring standard addition.
Troubleshooting & Self-Validating Systems
To ensure this protocol acts as a "self-validating system," implement the following checks:
The "DACT/Void" Ratio:
Inject a non-retained marker (e.g., Uracil). Calculate
(capacity factor) for DACT.
Rule: If
, your column is not retaining DACT sufficiently. Switch to a fresh Biphenyl column or lower the initial organic % to 0-2%.
Internal Standard Monitoring:
Use Atrazine-d5 for parents and DEA-d5 for metabolites if available.
Plot IS peak area across the batch. A drop of >30% indicates significant matrix buildup on the source or column.
Carryover Check:
Triazines are "sticky." Inject a blank after the highest standard. Carryover must be < 0.5% of the LOQ. If high, add 0.1% Formic Acid to the needle wash solvent.
References
U.S. Environmental Protection Agency. (2007).[3] Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).Link
Thermo Fisher Scientific. (2010). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 469. Link
Benvenuto, F. et al. (2010). Study of the matrix effects on a HPLC-ESI-MS/MS method for monitoring triazine concentrations. Journal of Chromatography A. Link
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
Shimadzu. (2020). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by GC/MS.Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Technical Guide: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine vs. Simazine
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a high-resolution technical comparison between Simazine , a globally established chlorotriazine herbicide, and 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine , a specialized heterocyclic intermediate.
While both compounds share a 1,3,5-triazine core, they occupy distinct chemical spaces and functional roles. Simazine is a symmetrical N,N'-diethyl chlorotriazine acting as a potent Photosystem II inhibitor. In contrast, 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is an asymmetric "C-Methyl" triazine, primarily serving as a pharmacophore building block for sulfonylurea (SU) herbicides and pharmaceutical agents. This guide elucidates their structural divergence, mechanistic implications, and analytical profiles to support R&D decision-making.
Chemical Identity & Structural Divergence
The fundamental difference lies in the substitution pattern at the 6-position of the triazine ring. Simazine follows the "Symmetric Chlorotriazine" template (Heteroatoms at 2,4,6), whereas the target intermediate features a direct Carbon-Carbon (C-C) bond at position 6 (Methyl group), a hallmark of the heterocycles used in Acetolactate Synthase (ALS) inhibitors.
Feature
Simazine
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
CAS Number
122-34-9
16399-10-3
Molecular Formula
C₇H₁₂ClN₅
C₇H₁₂N₄O
Molecular Weight
201.66 g/mol
168.20 g/mol
Core Class
Chlorotriazine (Symmetric)
Methyl-Methoxy-Triazine (Asymmetric)
C6 Substituent
-Cl (Chlorine)
-CH₃ (Methyl - Direct C-C bond)
C4 Substituent
-NH-C₂H₅ (Ethylamino)
-OCH₃ (Methoxy)
C2 Substituent
-NH-C₂H₅ (Ethylamino)
-NH-C₂H₅ (Ethylamino)
Primary Role
Active Herbicide (PSII Inhibitor)
Intermediate / Metabolite / SAR Analog
Structural Visualization
Figure 1: Structural comparison highlighting the critical C6-substitution difference (Chlorine vs. Methyl) that dictates chemical reactivity and biological target.
Functional Performance & Mechanism of Action
Simazine: The Photosystem II Inhibitor
Simazine binds to the Q_B-binding niche on the D1 protein of the Photosystem II complex in chloroplasts.
Mechanism: It competes with plastoquinone, blocking electron transport.
Requirement: The 2-chloro group is essential for binding affinity and is the site of environmental degradation (hydrolysis to hydroxy-simazine).
Symmetry: The bis-ethylamino groups provide the necessary steric fit within the binding pocket.
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine: The Sulfonylurea Pharmacophore
This compound represents the heterocyclic portion of many Sulfonylurea (SU) herbicides (e.g., analogs of Metsulfuron or Tribenuron).
Role: In SUs, this ring interacts with the "channel" of the Acetolactate Synthase (ALS) enzyme.
Standalone Activity: As an isolated molecule, it lacks the sulfonamide bridge required for potent ALS inhibition. It is not a potent PSII inhibitor because the C-Methyl group and asymmetry disrupt the specific binding geometry required for the D1 protein site utilized by chlorotriazines.
Utility: It is used as a synthesis intermediate to attach the triazine ring to a sulfonyl isocyanate or as a reference standard for metabolite analysis (degradation of parent SUs often releases the triazine amine).
Comparative Activity Table
Parameter
Simazine
2-Ethylamino-4-methoxy-6-methyl-triazine
Primary Target
Photosystem II (D1 Protein)
Precursor for ALS Inhibitors (Enzyme Channel)
Herbicidal Potency
High ( kg/ha rates)
Low/Negligible (as isolated molecule)
Soil Half-Life
60–120 days (Persistent)
Variable (Often resistant to ring cleavage)
Water Solubility
Low (5 mg/L)
Moderate to High (Polar functional groups)
pKa
~1.6 (Weak base)
~4.0–5.0 (More basic due to -OMe/Me)
Experimental Protocols: Synthesis & Analysis
For researchers developing new agrochemicals or monitoring environmental residues, distinguishing these pathways is critical.[1]
Workflow 1: Synthesis of the Target Intermediate
Unlike Simazine (produced from Cyanuric Chloride + Ethylamine), the target compound requires a cyclization strategy to install the C-Methyl group.
Starting Material: Acetamidine hydrochloride (provides the C-Methyl).
Coupling: React with Dimethyl N-cyanodithioiminocarbonate or similar cyano-intermediates.
Substitution: Sequential displacement with Methanol (methoxy group) and Ethylamine (ethylamino group).
Yield Optimization: Requires control of pH to prevent bis-substitution.
Workflow 2: Analytical Separation (HPLC-UV)
Due to significant polarity differences, these compounds must be separated using optimized gradients.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B (Retain polar metabolites like the Target)
2-15 min: Ramp to 90% B (Elute lipophilic Simazine)
15-20 min: Hold 90% B
Detection:
Simazine: 220 nm (Strong absorbance from Cl-conjugated system).
Target: 254 nm (Distinct absorbance from Methoxy/Methyl heteroaromatic system).
Logic Diagram: Analytical Differentiation
Figure 2: Analytical decision tree for distinguishing parent herbicide residues from sulfonylurea metabolites.
Environmental Fate & Toxicity[3]
Simazine:
Persistence: Highly persistent in neutral pH soils. Degradation is primarily via hydrolysis of the C-Cl bond to Hydroxysimazine, followed by N-dealkylation.
Mobility: "Leacher" potential due to low adsorption (Koc ~130) but limited solubility.
Persistence: The triazine ring itself is highly stable against microbial cleavage. However, as a metabolite, it is more polar and mobile than Simazine.
Formation: Often appears in groundwater as a breakdown product of "Ethyl-substituted" sulfonylureas or as an industrial impurity.
Toxicity: Generally lower acute toxicity than parent herbicides, but acts as a persistent "marker" for agrochemical contamination.
References
Alzchem Group. (n.d.). 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine Product Data. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Simazine. Retrieved from [Link][2]
PubChem. (2025).[3][4] Simazine (CID 5216) Compound Summary. National Library of Medicine.[5] Retrieved from [Link]
PubChem. (2025).[3][4] 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CID 15466).[4] [Note: Reference for the homologous amino-metabolite structure]. Retrieved from [Link]
A Comparative Guide to Isotope-Labeled Internal Standards for the Quantification of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analytical chemistry, particularly within environmental monitoring, food safety, and pharmacokinetic studies, the pursuit o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within environmental monitoring, food safety, and pharmacokinetic studies, the pursuit of accuracy and precision is paramount. The quantification of trace-level analytes such as the herbicide 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine demands robust methodologies that can overcome the inherent challenges of complex sample matrices. This in-depth technical guide provides a comprehensive comparison of internal standards for the accurate quantification of this triazine derivative, with a focus on the demonstrated superiority of isotope-labeled standards.
The Challenge of Accurate Quantification: Understanding Matrix Effects
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace-level quantification of pesticides due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be significantly compromised by "matrix effects." These effects arise from co-eluting compounds from the sample matrix (e.g., soil, water, or biological fluids) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results.[2][3]
The choice of an internal standard is a critical decision in the development of a reliable quantitative LC-MS/MS method to compensate for these matrix-induced variations. An ideal internal standard should mimic the physicochemical properties and chromatographic behavior of the analyte as closely as possible.
Isotope-Labeled Internal Standards: The Gold Standard
The use of stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, is widely recognized as the most effective approach to mitigate matrix effects in LC-MS/MS analysis.[4][5] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium.[2] This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it experiences the same variations as the native analyte during sample preparation, extraction, and LC-MS/MS analysis.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification, irrespective of matrix-induced signal fluctuations.[6][7]
Performance Comparison: Isotope-Labeled vs. Non-Isotope-Labeled Internal Standards
While a commercially available, specific isotope-labeled internal standard for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is not readily found, the use of a deuterated analog of a closely related triazine, such as Atrazine-d5, provides a strong case for the superiority of this approach. Experimental data from the analysis of triazine herbicides consistently demonstrates the enhanced performance of methods employing deuterated internal standards compared to those using non-isotope-labeled (structural analog) internal standards or external standard calibration.[8][6]
Table 1: Performance Comparison of Internal Standard Strategies for Triazine Analysis
The data in Table 1 clearly illustrates that the use of a deuterated internal standard leads to significantly better precision (lower RSD) and comparable or better accuracy. The higher RSD associated with external standard calibration highlights its susceptibility to variations in sample preparation and matrix effects.[6]
Alternative Internal Standards: A Compromise in Performance
In the absence of a specific isotope-labeled internal standard, a structural analog may be considered. A suitable structural analog should have similar chemical properties, extraction recovery, and chromatographic retention time to the analyte. For 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, a potential structural analog could be another triazine herbicide that is not expected to be present in the samples, such as Propazine or Simazine.
However, it is crucial to recognize that even closely related structural analogs do not perfectly mimic the behavior of the analyte, especially concerning ionization efficiency in the mass spectrometer. This can lead to incomplete correction for matrix effects and, consequently, less accurate and precise results compared to an isotope-labeled internal standard.[10] In some specific cases, a structural analog has been shown to provide equivalent performance to an isotope-labeled standard, but this requires extensive validation to prove its suitability for a particular analyte and matrix.[11]
Experimental Workflows
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction and pre-concentration of triazine herbicides from various matrices.[12][13][14]
Protocol for SPE of Triazines from Water Samples [12]
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 10 mL/min.
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
Drying: Dry the cartridge under vacuum for 10-15 minutes.
Elution: Elute the trapped analytes with 5 mL of ethyl acetate.
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for triazine herbicides.
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
Mobile Phase:
A: 5 mM Ammonium Acetate in water
B: Methanol
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
Flow Rate: 400 µL/min.
Injection Volume: 10 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Comprehensive Safety and Handling Guide for 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
This guide provides essential safety and logistical information for the handling of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. The following protocols and recommendations are synthesized from safety data for structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. The following protocols and recommendations are synthesized from safety data for structurally similar triazine compounds, providing a robust framework for safe laboratory operations in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The core principle of this guidance is to treat the compound with a high degree of caution, assuming hazards common to the triazine class of chemicals.
Hazard Assessment and GHS Classification
Hazard Class
Category
GHS Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure
Category 3
H335: May cause respiratory irritation
Signal Word:Warning
Pictograms:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine.
Body Part
Recommended Protection
Standard
Rationale
Eyes/Face
Tightly fitting safety goggles with side-shields or a face shield.
Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[5]
Operational and Handling Protocols
Adherence to strict operational protocols is paramount for ensuring a safe laboratory environment.
Engineering Controls
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended, especially when working with powders or creating solutions.
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]
Step-by-Step Handling Procedure
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by laying down absorbent, disposable bench paper.
Weighing and Transfer:
If the compound is a solid, handle it in a manner that minimizes dust formation.[1] Use a balance with a draft shield.
Immediate and appropriate first aid is crucial in the event of an exposure.
Exposure Route
First Aid Measures
Ingestion
If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[1][6]
Inhalation
Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact
Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[6] If skin irritation persists, seek medical attention.[6]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Spill and Disposal Management
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Dispose of waste in accordance with local, state, and federal regulations.[6]